Product packaging for 7-Bromochroman-3-OL(Cat. No.:)

7-Bromochroman-3-OL

Cat. No.: B14181587
M. Wt: 229.07 g/mol
InChI Key: KVTIUBQAHQFWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromochroman-3-OL (CAS 2417-72-3) is a brominated chiral chroman derivative of significant interest in organic chemistry and pharmaceutical research . With a molecular formula of C9H9BrO2 and a molecular weight of 229.07, this compound serves as a versatile synthetic intermediate and key building block for the preparation of more complex active molecules . The core chroman structure, featuring a benzopyran ring, is a privileged scaffold found in numerous biologically active compounds. The presence of both a bromo substituent and a hydroxyl group on the molecule provides two distinct sites for chemical modification, allowing researchers to pursue diverse synthetic pathways . This makes it particularly valuable for constructing compound libraries in drug discovery efforts, especially in the development of central nervous system (CNS) agents and cardiovascular drugs. The compound is offered for Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B14181587 7-Bromochroman-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8,11H,3,5H2

InChI Key

KVTIUBQAHQFWQF-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Foundational & Exploratory

7-Bromochroman-3-OL chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromochroman-3-ol is a heterocyclic organic compound belonging to the chromanol family. Its structure, featuring a chroman core substituted with a bromine atom and a hydroxyl group, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the bromine atom and the hydroxyl group at specific positions offers potential for diverse chemical modifications and biological activities. This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical Properties and Structure

This compound is characterized by the molecular formula C₉H₉BrO₂ and a formula weight of 229.07 g/mol .[1] Its chemical structure consists of a dihydropyran ring fused to a benzene ring, with a bromine atom attached to the 7th position of the aromatic ring and a hydroxyl group at the 3rd position of the dihydropyran ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1060814-29-0[1]
Molecular Formula C₉H₉BrO₂[1]
Formula Weight 229.07 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
IUPAC Name This compound
SMILES C1C(C2=CC(=C(C=C2)Br)O1)O

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar chroman structures and the known effects of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyran ring, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The protons at C2, C3, and C4 of the chroman ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and oxygen substituents. The carbons of the dihydropyran ring (C2, C3, and C4) will appear in the aliphatic region of the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to distinguish between CH, CH₂, and CH₃ groups, although there are no methyl groups in this structure.[2]

Experimental Protocols

Synthesis of Substituted Chroman-3-ols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general approach for the synthesis of substituted chroman-3-ols involves the reduction of the corresponding chroman-3-one. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

General Experimental Protocol:

  • Reduction of 7-Bromochroman-3-one: To a solution of 7-bromochroman-3-one in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). The reduction of the carbonyl group in chroman-4-ones to the corresponding chroman-4-ols has been reported to proceed with high diastereoselectivity.[3][4][5]

  • Work-up: Upon completion of the reaction, the reaction mixture is typically quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the chroman scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. Halogenated organic compounds, particularly those of marine origin, have also been shown to possess a variety of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[6][7][8][9][10]

Derivatives of the closely related chroman-4-one have been investigated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[4][5] This suggests that this compound and its derivatives could be valuable starting points for the development of novel therapeutic agents. Further research is needed to explore the specific biological targets and signaling pathways modulated by this compound.

Logical Relationship of Chroman Derivatives in Drug Discovery

Drug_Discovery_Logic cluster_0 Core Structure cluster_1 Chemical Modification cluster_2 Potential Biological Activities Chroman Scaffold Chroman Scaffold Halogenation (e.g., Bromination) Halogenation (e.g., Bromination) Chroman Scaffold->Halogenation (e.g., Bromination) Hydroxylation Hydroxylation Chroman Scaffold->Hydroxylation Antiviral Antiviral Chroman Scaffold->Antiviral Antitumor Antitumor Chroman Scaffold->Antitumor Antibacterial Antibacterial Halogenation (e.g., Bromination)->Antibacterial Antifungal Antifungal Halogenation (e.g., Bromination)->Antifungal Enzyme Inhibition (e.g., SIRT2) Enzyme Inhibition (e.g., SIRT2) Hydroxylation->Enzyme Inhibition (e.g., SIRT2)

Caption: Potential drug discovery pathways originating from the chroman scaffold.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data for related brominated aromatic compounds and chroman derivatives, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.[1]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure possesses features that are often associated with significant biological activity. This technical guide has summarized the currently available information and provided a framework for future research. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological potential. The data presented herein serves as a valuable resource for researchers and scientists interested in the exploration of novel chroman derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to 7-Bromochroman-3-ol: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Bromochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with established principles of organic chemistry and data from analogous structures to offer a thorough profile.

Core Compound Information

This compound is a brominated derivative of the chroman-3-ol scaffold. The presence of the bromine atom and the hydroxyl group on the chroman ring system suggests potential for a range of chemical transformations and biological activities.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1060814-29-0[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Physical State Solid (Predicted)N/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water (Predicted).N/A

Synthetic Protocol: Reduction of 7-Bromochroman-4-one

The most common and efficient method for the synthesis of chroman-3-ols is the reduction of the corresponding chroman-4-one. Sodium borohydride (NaBH₄) in an alcoholic solvent is a widely used and effective reagent for this transformation, offering high yields and selectivity.[2][3]

Experimental Workflow

Synthesis_Workflow Synthesis of this compound A 7-Bromochroman-4-one B Dissolution in Methanol A->B Step 1 C Addition of Sodium Borohydride (NaBH4) B->C Step 2 D Reaction Stirring at Room Temperature C->D Step 3 E Quenching with Water D->E Step 4 F Extraction with Ethyl Acetate E->F Step 5 G Drying and Concentration F->G Step 6 H Purification by Column Chromatography G->H Step 7 I This compound H->I Step 8 Logical_Relationship Synthetic Logic for this compound A Starting Material: 7-Bromochroman-4-one B Key Transformation: Reduction of Ketone A->B D Product: This compound B->D C Reagent: Sodium Borohydride (NaBH4) C->B

References

7-Bromochroman-3-OL CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental chemical identifiers for 7-Bromochroman-3-OL.

IdentifierValue
Compound Name This compound
CAS Number 1060814-29-0
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol

Hypothetical Experimental Protocols

The following protocols are representative examples of methodologies that could be adapted for the synthesis and biological evaluation of this compound, based on procedures for similar chromanol derivatives.

Illustrative Synthesis of a Chromanol Derivative

Objective: To provide a general synthetic route for a brominated chromanol derivative.

Materials:

  • Substituted bromophenol

  • Acrolein

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: To a solution of a substituted bromophenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a Lewis acid catalyst (1.1 eq). Add acrolein (1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification of Chromanone Intermediate: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (e.g., 10-30% EtOAc in hexane) to yield the corresponding 7-bromochroman-4-one.

  • Reduction: Dissolve the 7-bromochroman-4-one (1.0 eq) in MeOH at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir the reaction for 2-4 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Remove the MeOH under reduced pressure.

  • Final Extraction and Purification: Extract the aqueous residue with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate the solution and purify the crude product by silica gel column chromatography to yield the final this compound.

Example: In Vitro Antioxidant Activity Assay (DPPH)

Objective: To assess the free radical scavenging activity of a chromanol derivative.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Assay: In a 96-well plate, add 100 µL of each sample dilution. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Illustrative Signaling Pathway and Workflow Diagrams

The following diagrams are hypothetical representations of a potential mechanism of action and an experimental workflow for a chromanol derivative, based on the known biological activities of this class of compounds.

G Hypothetical Signaling Pathway for a Chromanol Derivative ROS Reactive Oxygen Species (ROS) NFkB_Pathway NF-κB Signaling Pathway ROS->NFkB_Pathway Activates Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Induces Chromanol This compound Chromanol->ROS Scavenges Chromanol->NFkB_Pathway Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Inflammatory_Cytokines Upregulates Apoptosis Apoptosis Cellular_Damage->Apoptosis Leads to

Caption: Hypothetical antioxidant and anti-inflammatory signaling pathway.

G Illustrative Experimental Workflow for Biological Evaluation Synthesis Synthesis & Purification of this compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Assays Characterization->In_Vitro Cell_Culture Cell-based Assays Characterization->Cell_Culture Antioxidant Antioxidant Activity (e.g., DPPH, ABTS) In_Vitro->Antioxidant Enzyme Enzyme Inhibition (e.g., CETP) In_Vitro->Enzyme Data_Analysis Data Analysis & Interpretation Antioxidant->Data_Analysis Enzyme->Data_Analysis Cytotoxicity Cytotoxicity (e.g., MTT) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-inflammatory (e.g., NO production) Cell_Culture->Anti_Inflammatory Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis

Caption: Example workflow for evaluating the biological properties of a compound.

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of 7-Bromochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the plausible synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate understanding and replication by researchers in the field.

Introduction

This compound is a brominated derivative of the chroman-3-ol scaffold. Chromanols are a class of bicyclic heterocyclic compounds that form the core structure of various biologically active molecules, including vitamin E (tocopherols and tocotrienols) and certain flavonoids. The introduction of a bromine atom at the 7-position of the chroman ring can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis logically follows from established methodologies for chroman-4-one preparation and subsequent reduction.

Synthetic Pathway

The most probable and widely applicable synthetic route to this compound involves a two-step process. The first step is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid to yield 7-bromochroman-4-one. The subsequent step involves the reduction of the ketone functionality to the corresponding secondary alcohol, this compound.

A logical diagram of the synthetic workflow is presented below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid cluster_1 Step 2: Cyclization to 7-bromochroman-4-one cluster_2 Step 3: Reduction to this compound 3-bromophenol 3-bromophenol 3-(3-bromophenoxy)propanoic_acid 3-(3-bromophenoxy)propanoic_acid 3-bromophenol->3-(3-bromophenoxy)propanoic_acid Base beta-propiolactone beta-propiolactone beta-propiolactone->3-(3-bromophenoxy)propanoic_acid 7-bromochroman-4-one 7-bromochroman-4-one 3-(3-bromophenoxy)propanoic_acid->7-bromochroman-4-one Acid Catalyst (e.g., PPA or Montmorillonite K-10) This compound This compound 7-bromochroman-4-one->this compound Reducing Agent (e.g., NaBH4)

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of 3-(3-bromophenoxy)propanoic acid

A detailed experimental protocol for the synthesis of 3-(3-bromophenoxy)propanoic acid, the precursor to 7-bromochroman-4-one, is outlined below. This procedure is based on the reaction of 3-bromophenol with β-propiolactone.

Materials:

  • 3-bromophenol

  • β-propiolactone

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.

  • Cool the reaction mixture in an ice bath.

  • Slowly add β-propiolactone to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 3-(3-bromophenoxy)propanoic acid.

Synthesis of 7-bromochroman-4-one

The cyclization of 3-(3-bromophenoxy)propanoic acid to 7-bromochroman-4-one can be achieved using a strong acid catalyst. A general procedure using acid-activated montmorillonite K-10 is described below.

Materials:

  • 3-(3-bromophenoxy)propanoic acid

  • Acid-activated montmorillonite K-10

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).

  • Add toluene (2 mL) and heat the mixture to reflux under an inert atmosphere for 30-45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add dichloromethane (10-15 mL).

  • Filter the montmorillonite K-10 and wash it twice with dichloromethane.

  • Concentrate the organic filtrate under reduced pressure.

  • Extract the crude product with hexane (10-15 mL) to afford pure 7-bromochroman-4-one.

Synthesis of this compound

The final step is the reduction of the ketone group of 7-bromochroman-4-one to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).

Materials:

  • 7-bromochroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-bromochroman-4-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Expected to be a solid
CAS Number 1060814-29-0
Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.20-7.00 (m, 3H, Ar-H): Aromatic protons on the benzene ring.

  • δ 4.30-4.10 (m, 2H, -OCH₂-): Methylene protons of the dihydropyran ring adjacent to the oxygen atom.

  • δ 4.00-3.80 (m, 1H, -CH(OH)-): Methine proton attached to the hydroxyl-bearing carbon.

  • δ 3.00-2.80 (m, 2H, Ar-CH₂-): Methylene protons of the dihydropyran ring adjacent to the aromatic ring.

  • δ 2.00-1.80 (br s, 1H, -OH): Hydroxyl proton.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 155-150 (C): Quaternary aromatic carbon attached to oxygen.

  • δ 130-120 (CH): Aromatic methine carbons.

  • δ 120-115 (C-Br): Aromatic carbon attached to bromine.

  • δ 70-65 (-CH(OH)-): Methine carbon bearing the hydroxyl group.

  • δ 65-60 (-OCH₂-): Methylene carbon adjacent to the oxygen atom.

  • δ 30-25 (Ar-CH₂-): Methylene carbon adjacent to the aromatic ring.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. The provided experimental protocols offer a starting point for researchers to produce this valuable compound for further investigation in medicinal chemistry and drug discovery programs. It is imperative for researchers to conduct their own thorough characterization to confirm the identity and purity of the synthesized compound.

Potential Biological Activities of 7-Bromochroman-3-OL Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 7-Bromochroman-3-OL derivatives is limited in publicly available literature. This guide therefore extrapolates potential activities based on robust evidence from structurally related brominated chroman analogs, particularly chroman-4-ones and chroman-4-ols. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

The chroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Substitution on the chroman ring system, particularly with halogens like bromine, has been shown to significantly modulate biological activity. This technical guide explores the potential biological activities of this compound derivatives by examining the established activities of closely related analogs. The primary focus will be on their potential as Sirtuin 2 (SIRT2) inhibitors, along with possible anticancer and antioxidant properties. Detailed experimental protocols for evaluating these activities and visualizations of key pathways are provided to facilitate further investigation.

Potential Biological Activities

Sirtuin 2 (SIRT2) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism. SIRT2, in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. Research has demonstrated that brominated chroman-4-one derivatives are potent and selective inhibitors of SIRT2.

A study on substituted chroman-4-one derivatives identified 6,8-dibromo-2-pentylchroman-4-one as a highly potent SIRT2 inhibitor with an IC50 of 1.5 μM.[1][2] The presence of bromo substituents at the 6 and 8 positions was found to be favorable for activity. Furthermore, the reduction of the 4-keto group to a hydroxyl group, as seen in 8-bromo-6-chloro-2-pentylchroman-4-ol , maintains this inhibitory potential. Given the structural similarity, it is highly probable that this compound derivatives will also exhibit inhibitory activity against SIRT2. The hydroxyl group at the 3-position and the bromo substituent at the 7-position could offer unique interactions with the enzyme's active site.

Quantitative Data on SIRT2 Inhibition by Brominated Chroman Analogs

CompoundTargetIC50 (μM)Selectivity
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5High selectivity over SIRT1 and SIRT3
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT21.5Potent inhibitor
Anticancer Activity

The incorporation of a bromine atom into a molecular structure is a known strategy in drug design to enhance anticancer activity. Brominated compounds have shown efficacy against various cancer cell lines. While direct evidence for this compound is unavailable, related brominated coumarins and other heterocyclic systems have demonstrated notable anticancer effects. For instance, novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins have shown in vitro antitumor activity on Ehrlich ascites carcinoma.

The potential anticancer mechanism of this compound derivatives could involve various pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes like telomerase or topoisomerase. The SIRT2 inhibitory activity discussed above is also directly linked to anticancer effects, as SIRT2 is involved in cell cycle regulation, and its inhibition can lead to tumor growth inhibition.

Antioxidant Activity

The chroman ring is the core structure of Vitamin E (α-tocopherol), one of the most potent natural antioxidants. The phenolic hydroxyl group is key to this activity. While this compound is not a phenol, the overall electron-rich nature of the chroman system suggests a potential for antioxidant activity. The bromine substituent can influence the electronic properties of the ring and potentially modulate its ability to scavenge free radicals. Studies on hydroxycoumarin derivatives have shown that they can inhibit lipid peroxidation and scavenge reactive oxygen species (ROS).

Experimental Protocols

SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the SIRT2 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

  • Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Activity Screening (MTT Assay)

This is a common colorimetric assay to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds (this compound derivatives) dissolved in methanol or DMSO

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Add various concentrations of the test compounds to the wells of the microplate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SIRT2_Inhibition_Pathway cluster_sirt2 SIRT2 Catalytic Cycle cluster_inhibition Inhibition by this compound Derivative Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin, p53) SIRT2 SIRT2 Acetylated_Substrate->SIRT2 NAD NAD+ NAD->SIRT2 Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Nicotinamide Nicotinamide SIRT2->Nicotinamide O_Acetyl_ADP_Ribose O-Acetyl-ADP-Ribose SIRT2->O_Acetyl_ADP_Ribose Bromochroman_Derivative This compound Derivative Bromochroman_Derivative->SIRT2 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification SIRT2_Assay SIRT2 Inhibition Assay Purification->SIRT2_Assay Anticancer_Assay Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH Assay) Purification->Antioxidant_Assay Data_Analysis IC50 / EC50 Determination SIRT2_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

A Technical Guide to the Spectroscopic Profile of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Bromochroman-3-ol. In the absence of publicly available experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and spectroscopic theory and serve as a reference for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d (J ≈ 2.0 Hz)1HH-6 (Aromatic)
~7.20dd (J ≈ 8.5, 2.0 Hz)1HH-8 (Aromatic)
~6.80d (J ≈ 8.5 Hz)1HH-5 (Aromatic)
~4.30m1HH-3 (CH-OH)
~4.20dd (J ≈ 11.0, 4.0 Hz)1HH-4 (OCH₂)
~4.00dd (J ≈ 11.0, 6.0 Hz)1HH-4 (OCH₂)
~3.00m1HH-2 (CH₂)
~2.80m1HH-2 (CH₂)
~2.00br s1H-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~154C-8a (Ar-O)
~132C-6 (Ar-CH)
~130C-8 (Ar-CH)
~122C-4a (Ar-C)
~118C-5 (Ar-CH)
~116C-7 (Ar-C-Br)
~68C-4 (OCH₂)
~65C-3 (CH-OH)
~30C-2 (CH₂)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C ring stretches
1260-1050StrongC-O stretch (alcohol, ether)
~1050MediumC-Br stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
228/230HighMolecular Ion [M]⁺ (presence of Br isotopes)
210/212Medium[M - H₂O]⁺
185/187Medium[M - C₂H₅O]⁺ (cleavage of the heterocyclic ring)
171/173High[M - C₃H₆O]⁺ (loss of propanol side chain)
107Medium[C₇H₇O]⁺
91HighTropylium ion [C₇H₇]⁺

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Navigating the Physicochemical Landscape of 7-Bromochroman-3-OL: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a molecule is paramount to its successful application. This technical guide addresses the solubility and stability of 7-Bromochroman-3-OL, a brominated chromanol of interest in synthetic and medicinal chemistry. Due to a scarcity of publicly available quantitative data for this specific molecule, this paper will provide a qualitative assessment based on the known behavior of structurally similar compounds and general chemical principles. Recommendations for experimental determination of these crucial parameters are also provided.

Predicted Solubility Profile

General Solubility Predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group is expected to form hydrogen bonds with these solvents, facilitating dissolution. Therefore, this compound is predicted to be soluble in lower alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions and may also accept hydrogen bonds from the hydroxyl group of the solute. Good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The bulky and polar nature of the molecule, along with the bromine and hydroxyl substituents, will likely limit its solubility in non-polar, hydrocarbon-based solvents.

  • Aqueous Solubility: The presence of the large, hydrophobic bromochromane scaffold suggests that the aqueous solubility of this compound will be low. The hydroxyl group will contribute to some water solubility, but the overall character of the molecule is hydrophobic.

Anticipated Stability Considerations

The stability of this compound is a critical factor for its synthesis, purification, storage, and biological testing. Potential degradation pathways can be hypothesized based on its functional groups.

Key Stability Factors:

  • pH: The chroman ring system can be sensitive to strongly acidic or basic conditions, which could potentially lead to ring-opening or other rearrangements. The stability of the molecule should be evaluated across a range of pH values.

  • Oxidation: The secondary alcohol at the 3-position is susceptible to oxidation to the corresponding ketone, 7-bromochroman-3-one. Exposure to oxidizing agents or atmospheric oxygen over time could lead to this degradation.

  • Light: Many aromatic and heterocyclic compounds exhibit photosensitivity. Exposure to UV or high-intensity visible light could potentially lead to degradation. It is advisable to store the compound in amber vials or protected from light.

  • Temperature: As with most organic molecules, elevated temperatures can accelerate degradation processes. Thermogravimetric analysis (TGA) would be beneficial to determine its thermal decomposition profile.

Recommended Experimental Protocols

To establish a definitive understanding of the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Workflow

A standardized workflow for determining the thermodynamic solubility of the compound in various solvents is crucial.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h prep2->equil analysis1 Centrifuge or filter to remove undissolved solid equil->analysis1 analysis2 Quantify concentration of supernatant (e.g., by HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or µg/mL) analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Forced Degradation Study Workflow

To investigate the stability of this compound, a forced degradation study under various stress conditions is recommended. This will help to identify potential degradation products and pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions of this compound in a suitable solvent acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photolytic Photolytic (UV/Vis light) start->photolytic analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis characterize Characterize major degradants (e.g., by LC-MS) analysis->characterize

Caption: Workflow for a forced degradation study.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is currently lacking in the public domain, its chemical structure allows for informed predictions. It is anticipated to be soluble in polar organic solvents and have limited aqueous solubility. Its stability may be compromised by extremes in pH, oxidizing conditions, and light exposure. For any research or development program utilizing this compound, it is imperative to experimentally determine these properties. The workflows provided in this guide offer a robust starting point for these critical investigations. The resulting data will be invaluable for formulation development, analytical method design, and ensuring the overall quality and reliability of future scientific studies involving this compound.

Methodological & Application

Application Notes and Protocols for 7-Bromochroman-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromochroman-3-ol, a valuable heterocyclic building block. The chroman scaffold is a privileged structure in medicinal chemistry, and the presence of both a bromine atom and a secondary alcohol offers multiple points for molecular diversification, making it a key intermediate in the synthesis of novel bioactive molecules.

Overview of this compound

This compound possesses a versatile bifunctional structure. The secondary alcohol at the 3-position can undergo a variety of transformations, including oxidation, esterification, and nucleophilic substitution, allowing for the introduction of diverse functional groups. The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, providing a handle for constructing complex molecular architectures.

Chemical Structure:

Key Physicochemical Properties:

PropertyValue
CAS Number1060814-29-0[1]
Molecular FormulaC₉H₉BrO₂[1]
Molecular Weight229.07 g/mol [1]
PurityTypically ≥98%[1]

Synthetic Applications and Protocols

The strategic placement of the hydroxyl and bromo functionalities makes this compound a valuable starting material for the synthesis of a wide range of derivatives. Below are detailed protocols for key transformations.

Synthesis of this compound

The most common route to this compound is the reduction of its corresponding ketone, 7-Bromochroman-3-one.

dot

Synthesis_of_7_Bromochroman_3_ol 7-Bromochroman-4-one 7-Bromochroman-4-one Reduction Reduction 7-Bromochroman-4-one->Reduction NaBH4, MeOH This compound This compound Reduction->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 7-Bromochroman-4-one

This protocol is based on the reduction of a similar chroman-4-one derivative.[2][3]

  • Reaction Setup: To a solution of 7-Bromochroman-4-one (1.0 eq) in methanol (MeOH, 0.1 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Expected Yield: Based on analogous reactions, yields are typically high, in the range of 90-98%.[2][3]

Oxidation to 7-Bromochroman-3-one

The secondary alcohol of this compound can be oxidized back to the ketone, which is a useful intermediate for further derivatization at the C2 or C4 positions.

Oxidation_of_7_Bromochroman_3_ol This compound This compound Oxidation Oxidation This compound->Oxidation PCC, DCM 7-Bromochroman-3-one 7-Bromochroman-3-one Oxidation->7-Bromochroman-3-one

Caption: Esterification of this compound.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol is based on general esterification procedures for secondary alcohols. [4][5]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq), followed by the dropwise addition of the desired acyl chloride (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (eluent: ethyl acetate/hexane gradient).

Quantitative Data for Esterification (Representative)

Acylating AgentCatalystTypical Yield (%)Reference
Acetic AnhydridePyridine70-95[4]
Benzoyl ChloridePyridine/DMAP72-98[4]

Characterization Data (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound and its derivatives, based on data for analogous chroman structures. [2][6] Table of Predicted NMR Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound7.2-6.8 (aromatic), 4.5-4.2 (CH-O), 4.0-3.8 (CH-OH), 3.0-2.8 (CH₂)155-150 (C-O-Ar), 130-115 (aromatic C), 115-110 (C-Br), 70-65 (CH-O), 65-60 (CH-OH), 30-25 (CH₂)
7-Bromochroman-3-one7.8-7.0 (aromatic), 4.6-4.3 (CH₂-O), 3.6 (s, CH₂)205-200 (C=O), 160-155 (C-O-Ar), 135-120 (aromatic C), 118-115 (C-Br), 75-70 (CH₂-O), 45-40 (CH₂)
7-Bromo-3-chromanyl acetate7.3-6.9 (aromatic), 5.2-5.0 (CH-OAc), 4.4-4.1 (CH₂-O), 2.1 (s, CH₃)170 (C=O), 154-150 (C-O-Ar), 130-115 (aromatic C), 115-110 (C-Br), 70-65 (CH-O), 70-65 (CH-OAc), 30-25 (CH₂), 21 (CH₃)

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the systematic exploration of chemical space around the chroman core, enabling the generation of diverse libraries of compounds for biological screening. The protocols provided herein offer a starting point for the efficient utilization of this important building block in the synthesis of novel and potentially bioactive molecules.

References

7-Bromochroman-3-ol: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

7-Bromochroman-3-ol is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid chroman scaffold, coupled with the presence of a bromine atom and a hydroxyl group, provides multiple points for chemical modification, allowing for the exploration of diverse chemical spaces and the development of novel therapeutic agents.

The bromine atom at the 7-position is particularly useful as it allows for the introduction of various aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the synthesis of libraries of compounds with diverse substitutions, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

The secondary alcohol at the 3-position offers another site for derivatization. It can be oxidized to the corresponding chromanone, or undergo etherification, esterification, or Mitsunobu reactions to introduce a wide range of functional groups. The stereochemistry of the hydroxyl group can also be controlled or modified, which is often critical for biological activity.

Derivatives of the chroman scaffold have been investigated for a range of therapeutic applications, including as neuroprotective agents, anticancer agents, and kinase inhibitors. The inherent structural features of the chroman ring system can impart favorable pharmacokinetic properties to drug candidates.

Experimental Protocols

While specific detailed protocols for the direct use of this compound are not widely published in peer-reviewed literature, the following sections provide generalized and adaptable experimental protocols for key transformations that are central to its application as a drug discovery intermediate. These protocols are based on standard and well-established synthetic methodologies for similar substrates.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 7-position.

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic acid, Base, and Palladium catalyst in a reaction vessel. solvent Add degassed solvent (e.g., Dioxane/Water). reagents->solvent heat Heat the mixture under inert atmosphere (e.g., N2 or Ar) at 80-100 °C for 2-12 h. solvent->heat cool Cool to room temperature. heat->cool extract Perform aqueous work-up and extract with an organic solvent (e.g., EtOAc). cool->extract purify Purify the crude product by column chromatography. extract->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Materials:

Reagent/MaterialTypical Quantity (for 1 mmol scale)
This compound229 mg (1.0 mmol)
Arylboronic Acid1.2 - 1.5 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 - 0.1 mmol
Base (e.g., K₂CO₃ or Cs₂CO₃)2.0 - 3.0 mmol
Solvent (e.g., 1,4-Dioxane/Water, 4:1)5 - 10 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mitsunobu Reaction of this compound

This protocol outlines a general procedure for the Mitsunobu reaction to introduce an ester or other functional groups at the 3-position of the chroman ring with inversion of stereochemistry.

Experimental Workflow:

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound, Triphenylphosphine, and the Nucleophile (e.g., a carboxylic acid) in an anhydrous solvent (e.g., THF). cool Cool the solution to 0 °C. reagents->cool add_reagent Slowly add DIAD or DEAD to the cooled solution. cool->add_reagent warm Allow the reaction to warm to room temperature and stir for 2-16 h. add_reagent->warm quench Quench the reaction (e.g., with saturated aq. NaHCO₃). warm->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Purify the crude product by column chromatography. extract->purify

Caption: Workflow for the Mitsunobu reaction of this compound.

Materials:

Reagent/MaterialTypical Quantity (for 1 mmol scale)
This compound229 mg (1.0 mmol)
Triphenylphosphine (PPh₃)393 mg (1.5 mmol)
Nucleophile (e.g., Carboxylic Acid)1.2 - 1.5 mmol
DIAD or DEAD0.30 mL (1.5 mmol)
Anhydrous Solvent (e.g., THF)5 - 10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, triphenylphosphine, and the nucleophile in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the desired product and remove triphenylphosphine oxide and the hydrazine byproduct.

Potential Signaling Pathways for Chroman Derivatives

Derivatives of the chroman scaffold have been implicated in various signaling pathways relevant to different diseases. The specific pathway targeted depends on the nature of the substituents introduced onto the this compound core.

Signaling_Pathways cluster_chroman This compound Derivatives cluster_pathways Potential Target Pathways Kinase_Inhibitors Kinase Inhibitors Kinase_Pathway Kinase Signaling Pathways (e.g., PI3K/Akt, MAPK) Kinase_Inhibitors->Kinase_Pathway Inhibition Neuroprotective_Agents Neuroprotective Agents Neuro_Pathway Neuroprotective Pathways (e.g., Nrf2, CREB) Neuroprotective_Agents->Neuro_Pathway Modulation Anticancer_Agents Anticancer Agents Cancer_Pathway Cancer-related Pathways (e.g., p53, Wnt/β-catenin) Anticancer_Agents->Cancer_Pathway Interference

Caption: Potential signaling pathways targeted by this compound derivatives.

Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The signaling pathways depicted are illustrative of potential targets for chroman-based compounds and are not specific to derivatives of this compound for which biological data is not publicly available.

Application Notes and Protocols for Reactions Involving 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving 7-bromochroman-3-ol, a versatile intermediate in medicinal chemistry and drug development. The protocols detailed below offer step-by-step guidance for the preparation and subsequent functionalization of this valuable scaffold.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of biologically active molecules. The chroman scaffold is a core structure in a variety of natural products and synthetic compounds exhibiting a wide range of pharmacological activities. The presence of a bromine atom at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group at the 3-position allows for a variety of functional group interconversions. These notes will detail the synthesis of this compound and explore its utility in key organic transformations including the Mitsunobu reaction, azide substitution, and oxidation.

Synthesis of this compound

The most direct route to this compound is through the reduction of its corresponding ketone, 7-bromochroman-3-one. This precursor can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of 7-Bromochroman-3-one

A plausible synthetic route to 7-bromochroman-3-one involves the intramolecular cyclization of a suitably substituted phenoxypropanoic acid.

Experimental Protocol:

  • Preparation of 3-(3-bromophenoxy)propanoic acid: To a solution of 3-bromophenol (1 eq.) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add ethyl 3-bromopropanoate (1.1 eq.) and reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide to yield 3-(3-bromophenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Cyclization: Add the dried 3-(3-bromophenoxy)propanoic acid (1 eq.) to polyphosphoric acid (PPA) at 100 °C with vigorous stirring. Heat the mixture for 30-60 minutes. Cool the reaction mixture and pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 7-bromochroman-4-one.

  • α-Hydroxylation and Rearrangement (alternative to direct synthesis of 3-one): While a direct synthesis of 7-bromochroman-3-one is less commonly reported, a multi-step approach from 7-bromochroman-4-one can be envisioned, for instance, via α-bromination followed by hydrolysis and rearrangement, or through other modern synthetic methods. However, for the purpose of these notes, we will assume the availability of 7-bromochroman-3-one through established, albeit potentially multi-step, synthetic routes.

Protocol 2: Reduction of 7-Bromochroman-3-one to this compound

The reduction of the ketone functionality in 7-bromochroman-3-one to the corresponding secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[1][2][3]

Experimental Protocol:

  • Dissolve 7-bromochroman-3-one (1.0 eq.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Table 1: Quantitative Data for the Reduction of 7-Bromochroman-3-one

ParameterValue
Reactants 7-Bromochroman-3-one, Sodium Borohydride
Solvent Methanol or Ethanol
Reaction Time 1-2 hours
Temperature 0 °C to Room Temperature
Typical Yield 85-95%

Key Reactions of this compound

The hydroxyl group of this compound is a key functional handle for a variety of transformations, allowing for the introduction of diverse functionalities.

Mitsunobu Reaction: Inversion of Stereochemistry and Functional Group Interconversion

The Mitsunobu reaction allows for the conversion of the secondary alcohol in this compound to a variety of other functional groups, such as esters, ethers, and azides, with a characteristic inversion of stereochemistry at the C3 position.[4][5] This reaction is particularly valuable in the synthesis of chiral molecules.

Reaction Mechanism Workflow:

Mitsunobu_Mechanism reagents PPh₃ + DEAD/DIAD intermediate1 Betaine Intermediate reagents->intermediate1 Activation alcohol This compound intermediate2 Oxyphosphonium Salt alcohol->intermediate2 Reaction with Betaine nucleophile Nu-H product Substituted Chroman (Inverted Stereochemistry) nucleophile->product SN2 Attack intermediate1->intermediate2 intermediate2->product byproducts PPh₃=O + Hydrazine byproduct

Caption: Mitsunobu Reaction Workflow.

Protocol 3: Mitsunobu Esterification of this compound

This protocol describes a typical esterification using benzoic acid as the nucleophile.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Table 2: Quantitative Data for the Mitsunobu Reaction of this compound

ParameterValue
Reactants This compound, PPh₃, DEAD/DIAD, Nucleophile (e.g., Benzoic Acid)
Solvent Anhydrous THF
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Typical Yield 60-85%
Azide Substitution: A Gateway to Amines

The introduction of an azide group at the C3 position of the chroman ring is a valuable transformation as azides can be readily reduced to primary amines, which are key functional groups in many pharmaceuticals. This can be achieved via a Mitsunobu reaction with an azide source or by converting the alcohol to a good leaving group followed by Sₙ2 displacement.

Signaling Pathway for Azide Introduction:

Azide_Substitution start This compound mitsunobu Mitsunobu Reaction (DPPA or HN₃) start->mitsunobu sulfonate Sulfonylation (e.g., MsCl, TsCl) start->sulfonate NaN₃, DMF azide_product 3-Azido-7-bromochroman mitsunobu->azide_product sulfonate_intermediate Sulfonate Ester sulfonate->sulfonate_intermediate NaN₃, DMF amine_product 3-Amino-7-bromochroman azide_product->amine_product Reduction (e.g., H₂, Pd/C or LiAlH₄) sulfonate_intermediate->azide_product NaN₃, DMF

Caption: Pathways to 3-Amino-7-bromochroman.

Protocol 4: Azide Substitution via Mitsunobu Reaction

This protocol utilizes diphenylphosphoryl azide (DPPA) as a safe and effective source of azide.

Experimental Protocol:

  • Follow the general procedure for the Mitsunobu reaction (Protocol 3), using diphenylphosphoryl azide (DPPA) (1.5 eq.) as the nucleophile in place of benzoic acid.

  • Exercise caution as azides can be energetic compounds.

Table 3: Quantitative Data for Azide Substitution (Mitsunobu)

ParameterValue
Reactants This compound, PPh₃, DEAD/DIAD, DPPA
Solvent Anhydrous THF
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-90%
Oxidation to 7-Bromochroman-3-one

The oxidation of the secondary alcohol in this compound regenerates the corresponding ketone, 7-bromochroman-3-one. This transformation is useful for subsequent reactions that require the ketone functionality or for confirming the structure of the alcohol. Mild oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation are typically employed to avoid over-oxidation.[6][7][8][9]

Experimental Workflow for Oxidation:

Oxidation_Workflow start This compound oxidation Oxidation (PCC or Swern) start->oxidation workup Aqueous Workup oxidation->workup purification Column Chromatography workup->purification product 7-Bromochroman-3-one purification->product

Caption: Workflow for the Oxidation of this compound.

Protocol 5: Oxidation with Pyridinium Chlorochromate (PCC)

Experimental Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 7-bromochroman-3-one.

Table 4: Quantitative Data for the Oxidation of this compound

ParameterValue
Reactants This compound, Pyridinium Chlorochromate (PCC)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time 2-4 hours
Temperature Room Temperature
Typical Yield 80-90%

Conclusion

This compound serves as a versatile building block in the synthesis of complex molecules for drug discovery and development. The protocols outlined in these application notes provide a foundation for the synthesis and manipulation of this important intermediate. The ability to introduce a variety of functional groups at the C3 position with control over stereochemistry, coupled with the potential for further modification at the bromine-bearing aromatic ring, makes this compound a highly valuable tool for medicinal chemists. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 7-Bromochroman-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the secondary hydroxyl group in 7-Bromochroman-3-ol. The derivatization of this functional group is a critical step in modifying the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of significant interest in medicinal chemistry and drug development for structure-activity relationship (SAR) studies.

The following sections detail common and effective derivatization strategies, including esterification and etherification, providing specific protocols, reagent details, and expected outcomes based on analogous reactions in the chemical literature.

Overview of Derivatization Strategies

The secondary hydroxyl group at the C3 position of the this compound scaffold is amenable to a variety of chemical transformations. The two primary strategies discussed herein are:

  • Esterification: The conversion of the hydroxyl group to an ester functionality. This is typically achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. Esterification can be used to introduce a wide range of acyl groups, thereby modulating the molecule's properties.

  • Etherification: The transformation of the hydroxyl group into an ether. The Williamson ether synthesis is a classic and reliable method for this purpose, involving the deprotonation of the alcohol followed by reaction with an alkyl halide.

These derivatization approaches allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

Experimental Protocols and Data

Esterification of this compound

Esterification of the C3-hydroxyl group can be readily achieved using acyl chlorides in the presence of a base to neutralize the HCl byproduct. Pyridine is a commonly used base and can also act as a nucleophilic catalyst.

Protocol 1: Acylation with Acetyl Chloride

This protocol describes the synthesis of 7-Bromo-3-acetoxychroman.

Experimental Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ester.

Quantitative Data Summary (based on analogous reactions):

DerivativeAcylating AgentBaseSolventReaction Time (h)Typical Yield (%)
7-Bromo-3-acetoxychromanAcetyl chloridePyridineDCM4-685-95
7-Bromo-3-benzoyoxychromanBenzoyl chloridePyridineDCM6-880-90
Etherification of this compound

The Williamson ether synthesis provides a robust method for the preparation of ethers from this compound. The protocol involves the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide.

Protocol 2: O-Alkylation with Methyl Iodide

This protocol describes the synthesis of 7-Bromo-3-methoxychroman.

Experimental Procedure:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.

Quantitative Data Summary (based on analogous reactions):

DerivativeAlkylating AgentBaseSolventReaction Time (h)Typical Yield (%)
7-Bromo-3-methoxychromanMethyl iodideNaHTHF12-1670-85
7-Bromo-3-benzyloxochromanBenzyl bromideNaHTHF12-1675-90

Visualized Workflows and Reaction Schemes

Diagram 1: General Derivatization Pathways for this compound

G Derivatization of this compound cluster_ester Esterification cluster_ether Etherification A This compound B Acyl Chloride (R-COCl) Pyridine, DCM A->B Acylation D 1. NaH, THF 2. Alkyl Halide (R'-X) A->D Williamson Synthesis C 7-Bromo-3-acyloxychroman B->C E 7-Bromo-3-alkoxychroman D->E

Caption: General reaction pathways for the derivatization of this compound.

Diagram 2: Experimental Workflow for Esterification

G Esterification Workflow A Dissolve this compound and Pyridine in DCM B Cool to 0 °C A->B C Add Acyl Chloride B->C D Stir at Room Temperature (Monitor by TLC) C->D E Work-up (Quench, Wash, Dry) D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: A typical experimental workflow for the esterification of this compound.

Diagram 3: Experimental Workflow for Williamson Ether Synthesis

G Williamson Ether Synthesis Workflow A Prepare NaH suspension in THF at 0 °C B Add this compound Stir at RT A->B C Cool to 0 °C Add Alkyl Halide B->C D Stir at Room Temperature (Monitor by TLC) C->D E Work-up (Quench, Extract, Dry) D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: A typical experimental workflow for the Williamson ether synthesis.

Conclusion

The protocols and data presented provide a solid foundation for the successful derivatization of the hydroxyl group in this compound. These methods are versatile and can be adapted for the introduction of a wide variety of functional groups, facilitating the synthesis of compound libraries for screening and SAR studies. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining high yields of pure products. Researchers are encouraged to adapt these protocols to their specific needs and to explore a diverse range of acylating and alkylating agents to fully investigate the chemical space around this promising scaffold.

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 7-Bromochroman-3-ol with various boronic acids. This reaction is a powerful tool for the synthesis of 7-arylchroman-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[1][2] It is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3] The reaction of this compound with arylboronic acids provides access to a diverse range of 7-arylchroman-3-ol derivatives. These compounds are of significant interest in drug development due to the biological activities associated with the chroman scaffold, including potential applications as antifungal agents, anticancer therapeutics, and selective estrogen receptor degraders (SERDs).[4][5][6]

General Reaction Scheme:

General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid to yield a 7-arylchroman-3-ol derivative.

Caption: General reaction scheme for the Suzuki coupling of this compound.

Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this compound is dependent on the careful selection of several key parameters. The following table summarizes common conditions that can be used as a starting point for optimization.

ParameterReagents/ConditionsTypical Concentration/AmountNotes
Substrate This compound1.0 equivalentThe limiting reagent in the reaction.
Coupling Partner Arylboronic Acid1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the starting material.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1 - 5 mol%Pd(PPh₃)₄ is a common choice. The catalyst should be handled under an inert atmosphere.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH2.0 - 3.0 equivalentsThe base is crucial for the transmetalation step. K₂CO₃ and K₃PO₄ are frequently used.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFVarious ratios (e.g., 4:1)A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1][7]
Temperature 80 - 110 °C-The reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)-Essential to prevent the degradation of the palladium catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., Ethyl acetate, Brine, Magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylchroman-3-ol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX R¹-X Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 R²-B(OR)₂ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-arylchroman-3-ols via Suzuki coupling.

Experimental_Workflow Start Reaction Setup (this compound, Boronic Acid, Base) Degas Degassing and Inert Atmosphere Start->Degas AddCatalyst Addition of Pd Catalyst & Solvent Degas->AddCatalyst Reaction Heating and Reaction Monitoring (TLC/LC-MS) AddCatalyst->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for Suzuki coupling reactions.

Applications in Drug Discovery

The chroman-3-ol core is a privileged scaffold in medicinal chemistry. The introduction of various aryl groups at the 7-position via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR). Derivatives of chroman have shown a wide array of biological activities. For instance, certain chromenol derivatives have been investigated as novel antifungal agents.[4] Additionally, the broader class of chroman derivatives has been explored for its potential in cancer therapy, with some compounds demonstrating cytotoxic effects against various cancer cell lines.[6] The synthesis of these compounds is a key step in the discovery of new therapeutic agents.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere.
Insufficient heatingVerify the reaction temperature.
Ineffective baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid, not a large excess. Ensure proper degassing.
Degradation of starting materialEnsure the reaction is run under an inert atmosphere.
Difficult Purification Close polarity of product and starting materialOptimize the solvent system for column chromatography. Consider derivatization if necessary.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromochroman-3-ol. This reaction is a powerful tool for the synthesis of 7-aminochroman-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The following protocols and data are based on established methodologies for the Buchwald-Hartwig amination of functionalized aryl bromides.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the synthesis of a broad range of arylamines from aryl halides and various amine coupling partners under relatively mild conditions.[1][3] For substrates containing sensitive functional groups, such as the hydroxyl group in this compound, careful optimization of the reaction conditions is crucial to achieve high yields and avoid side reactions. In some cases, protection of the hydroxyl group may be necessary to prevent its interference with the catalytic cycle.[4]

Reaction Scheme

Key Experimental Considerations

Several factors can influence the success of the Buchwald-Hartwig amination of this compound:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. A variety of phosphine-based ligands have been developed, with bulky, electron-rich ligands often providing the best results. For aryl bromides, ligands such as XPhos, RuPhos, and DavePhos are often effective.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[2] The choice of base can be critical, especially with substrates bearing base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.

  • Hydroxyl Group Protection: The free hydroxyl group in this compound can potentially interfere with the reaction by coordinating to the palladium center or reacting with the base. While some Buchwald-Hartwig reactions tolerate free hydroxyl groups, protection as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary to achieve optimal yields.[4]

Experimental Protocols

Two representative protocols are provided below. Protocol A describes the direct amination without protection of the hydroxyl group, which may be successful with a carefully chosen catalyst system. Protocol B includes a protection step for the hydroxyl group, which is a more general approach to ensure high yields.

Protocol A: Direct Amination of this compound

This protocol is suitable for initial screening of reaction conditions.

1. Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

2. Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aminochroman-3-ol derivative.

Protocol B: Amination of this compound with Hydroxyl Protection

This protocol is recommended for achieving higher and more consistent yields, especially with less reactive amines.

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Add imidazole (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain 7-bromo-3-((tert-butyldimethylsilyl)oxy)chromane.

Step 2: Buchwald-Hartwig Amination

  • Follow the procedure described in Protocol A , using 7-bromo-3-((tert-butyldimethylsilyl)oxy)chromane (1.0 mmol) as the starting material.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the purified TBDMS-protected product from Step 2 in tetrahydrofuran (THF, 10 mL).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final 7-aminochroman-3-ol derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be used as a reference for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001885-95
2PiperidinePd₂(dba)₃ (1)RuPhos (2)LHMDSDioxane1002480-90
3AnilinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene1101675-85
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1002070-80

Note: Yields are estimates based on analogous reactions in the literature and may vary for the specific substrate this compound. Optimization may be required.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)(Br)L ArPd(II)(Br)L Oxidative_Addition->ArPd(II)(Br)L Ligand_Exchange Ligand Exchange ArPd(II)(Br)L->Ligand_Exchange HNR1R2, Base ArPd(II)(NR1R2)L ArPd(II)(NR1R2)L Ligand_Exchange->ArPd(II)(NR1R2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR1R2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR1R2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Protocol B

Experimental_Workflow Start Start Protection 1. Protect Hydroxyl Group (TBDMSCl, Imidazole) Start->Protection Purification1 Purification Protection->Purification1 Buchwald_Hartwig 2. Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Purification1->Buchwald_Hartwig Purification2 Purification Buchwald_Hartwig->Purification2 Deprotection 3. Deprotect Hydroxyl Group (TBAF) Purification2->Deprotection Purification3 Purification Deprotection->Purification3 Final_Product Final Product Purification3->Final_Product

Caption: Workflow for the synthesis of 7-aminochroman-3-ol via Protocol B.

References

Application Note: Protocol for the Reduction of 7-Bromochroman-3-one to 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in medicinal chemistry and drug development. Chroman-3-ols, the reduction products of chroman-3-ones, are important structural motifs found in a variety of biologically active molecules. This application note provides a detailed protocol for the reduction of 7-bromochroman-3-one to 7-bromochroman-3-ol, a valuable building block for further chemical elaboration. The most common and efficient method for this transformation is the use of sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[1][2] Alternative methods such as catalytic hydrogenation are also viable for this type of reduction.

Data Presentation: Comparison of Reduction Methods

Reducing AgentTypical Solvent(s)Typical Temperature (°C)Work-upKey Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol, Isopropanol0 to Room TemperatureAqueous acid (e.g., 1M HCl) or saturated NH₄Cl solutionMild, selective for aldehydes and ketones.[1][2] Compatible with many functional groups.
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, Tetrahydrofuran (THF)0 to RefluxCareful sequential addition of water and aqueous NaOHVery powerful reducing agent, will also reduce esters, amides, and carboxylic acids.[2] Reacts violently with protic solvents.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Ethanol, Ethyl acetate, MethanolRoom TemperatureFiltration to remove the catalystCan also reduce other functional groups like alkenes and alkynes. Debromination is a potential side reaction.

Experimental Protocol: Reduction of 7-Bromochroman-3-one with Sodium Borohydride

This protocol describes a standard laboratory procedure for the reduction of 7-bromochroman-3-one to this compound using sodium borohydride.

Materials:

  • 7-bromochroman-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromochroman-3-one (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters. Continue adding acid until the pH is acidic (pH ~5-6) and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by flash column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve 7-bromochroman-3-one in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0-5 °C add_nabh4->react quench Quench with 1M HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Crude this compound concentrate->product

Caption: Experimental workflow for the reduction of 7-bromochroman-3-one.

References

Applications of 7-Bromochroman-3-OL and its Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and detailed protocols for 7-bromochroman-3-ol are limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related chroman, bromochroman, and chroman-3-ol derivatives and are intended to provide a representative framework for research and development in this area.

Introduction

The chroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The incorporation of a bromine atom and a hydroxyl group, as in this compound, offers opportunities for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Derivatives of the chroman nucleus have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents. This document outlines potential applications and generalized experimental protocols for the investigation of this compound and its analogs in a medicinal chemistry context.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound serves as a valuable starting point for the development of novel therapeutic agents in several key areas:

  • Anticancer Activity: Chroman derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. The bromine substituent can enhance activity and provide a handle for further derivatization to improve potency and selectivity.

  • Neuroprotective Effects: The antioxidant properties of the chroman ring system make it a promising scaffold for the development of agents to combat neurodegenerative diseases by mitigating oxidative stress.

  • Anti-inflammatory Activity: Chroman-based compounds have been reported to inhibit key inflammatory mediators, suggesting their potential in treating inflammatory disorders.

Quantitative Data Summary

The following table summarizes representative biological data for analogous chroman derivatives. Note: These values are for illustrative purposes and do not represent data for this compound itself.

Compound ClassTarget/AssayIC50 / EC50 (µM)Cell Line / ModelReference Analog
Chroman-4-onesAnticancer (MTT assay)1.5 - 25MCF-7, HeLa3-Benzylidene chroman-4-ones
HydroxychromansAntioxidant (DPPH assay)10 - 50-Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Amino-chromansAcetylcholinesterase Inhibition5 - 15-Tacrine-chroman hybrids

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of chroman-3-ol derivatives, which can be adapted for the synthesis of this compound.

Reaction Scheme:

G 4-Bromophenol 4-Bromophenol Intermediate_1 Intermediate_1 4-Bromophenol->Intermediate_1 Propargyl bromide, K2CO3, Acetone Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Claisen rearrangement, Heat 7-Bromochroman-3-one 7-Bromochroman-3-one Intermediate_2->7-Bromochroman-3-one m-CPBA, DCM This compound This compound 7-Bromochroman-3-one->this compound NaBH4, Methanol

Caption: General synthetic route to this compound.

Materials:

  • 4-Bromophenol

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Procedure:

  • O-propargylation: To a solution of 4-bromophenol in acetone, add potassium carbonate and propargyl bromide. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Claisen Rearrangement: Heat the crude O-propargylated intermediate neat or in a high-boiling solvent to induce Claisen rearrangement, forming the corresponding 2H-chromene.

  • Epoxidation: Dissolve the chromene intermediate in dichloromethane and cool the solution in an ice bath. Add m-CPBA portion-wise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Reduction: To the resulting 7-bromochroman-3-one, add methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise and stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of this compound analog Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 Data Analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analog stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to scavenge the stable free radical DPPH.

G Prepare_Solutions Prepare DPPH and Test Compound solutions Mix_Reactants Mix DPPH solution with Test Compound Prepare_Solutions->Mix_Reactants Incubate Incubate in the dark (30 min) Mix_Reactants->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % scavenging activity Measure_Absorbance->Calculate_Scavenging G Active_Compound Identify Active Chroman Derivative Target_Identification Target Identification Studies (e.g., Affinity Chromatography, Proteomics) Active_Compound->Target_Identification Pathway_Analysis Bioinformatics Pathway Analysis Target_Identification->Pathway_Analysis Hypothesis_Generation Generate Hypothesis on Mechanism of Action Pathway_Analysis->Hypothesis_Generation Validation_Studies In Vitro & In Vivo Validation (e.g., Western Blot, Kinase Assays, Animal Models) Hypothesis_Generation->Validation_Studies Mechanism_Elucidation Elucidate Detailed Mechanism of Action Validation_Studies->Mechanism_Elucidation

Troubleshooting & Optimization

Optimization of reaction conditions for 7-Bromochroman-3-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 7-Bromochroman-3-ol. The information is structured to address specific issues that may arise during the experimental process.

General Synthesis Workflow

The synthesis of this compound is typically achieved in a two-step process starting from commercially available precursors. The general workflow involves the synthesis of the intermediate, 7-Bromochroman-4-one, followed by its reduction to the desired this compound.

G cluster_0 Step 1: Synthesis of 7-Bromochroman-4-one cluster_1 Step 2: Reduction to this compound start Starting Materials (e.g., 3-(3-Bromophenoxy)propionic acid) reaction1 Intramolecular Friedel-Crafts Acylation or Hydrogenation start->reaction1 Catalyst/Reagent (e.g., Montmorillonite K-10 or Rh(PPh3)3Cl) intermediate 7-Bromochroman-4-one reaction1->intermediate reaction2 Ketone Reduction intermediate->reaction2 Reducing Agent (e.g., NaBH4) purification Purification (e.g., Column Chromatography) reaction2->purification product This compound purification->product

Caption: General two-step synthesis pathway for this compound.

Part 1: Synthesis of 7-Bromochroman-4-one (Intermediate)

This section addresses common questions regarding the preparation of the key intermediate, 7-bromochroman-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and methods for synthesizing 7-Bromochroman-4-one?

A1: 7-Bromochroman-4-one is primarily synthesized via two main routes:

  • Intramolecular Friedel-Crafts Acylation: This method uses 3-(3-Bromophenoxy)propionic acid as the starting material. The reaction is typically catalyzed by an acid, such as acid-activated Montmorillonite K-10 clay.[1]

  • Hydrogenation: This route involves the hydrogenation of 7-Bromo-4H-chromen-4-one, often using Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride).[1]

Q2: I am getting a low yield in the Friedel-Crafts acylation step. What could be the cause?

A2: Low yields can result from several factors:

  • Catalyst Quality: The activity of the Montmorillonite K-10 catalyst is crucial. Ensure it is freshly prepared and properly activated.

  • Reaction Time and Temperature: The reaction is typically run at reflux in toluene for 30-45 minutes.[1] Deviating significantly from these conditions can lead to incomplete reactions or side product formation.

  • Purity of Starting Material: Impurities in the 3-(3-Bromophenoxy)propionic acid can interfere with the cyclization.

  • Moisture: The reaction should be conducted under an inert atmosphere as moisture can deactivate the catalyst.

Q3: Are there alternative catalysts for the hydrogenation of 7-Bromo-4H-chromen-4-one?

A3: While Wilkinson's catalyst is commonly cited, other hydrogenation catalysts could potentially be used. However, optimization would be required. The documented optimal conditions with Wilkinson's catalyst are under 0.3 MPa of hydrogen pressure at 70°C for 20 hours in ethanol, yielding approximately 79.8%.[1]

Data Presentation: Comparison of Synthesis Methods for 7-Bromochroman-4-one
MethodStarting MaterialCatalyst/ReagentSolventConditionsYieldReference
Friedel-Crafts Acylation3-(3-Bromophenoxy)propionic acidAcid Activated Montmorillonite K-10TolueneReflux, 0.5 h, Inert atmosphere~85%[1]
Hydrogenation7-Bromo-4H-chromen-4-oneRh(PPh3)3Cl (Wilkinson's)Ethanol70°C, 0.3 MPa H₂, 20 h~79.8%[1]
Experimental Protocol: Friedel-Crafts Acylation Method

This protocol is adapted from cited literature for the synthesis of 7-bromochroman-4-one.[1]

  • Preparation: To a round-bottom flask, add 3-(3-Bromophenoxy)propionic acid (1.0 mmol) and freshly prepared acid-activated Montmorillonite K-10 (300% by weight).

  • Reaction Setup: Add toluene (2 mL) and equip the flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the mixture to reflux and maintain for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add Dichloromethane (CH₂Cl₂) (10-15 mL).

  • Filtration: Filter the mixture to remove the Montmorillonite K-10 catalyst. Wash the catalyst twice with CH₂Cl₂.

  • Extraction & Purification: Concentrate the combined organic filtrate under reduced pressure. Extract the crude mass with hexane (10-15 mL) to afford pure 7-bromochroman-4-one.

Part 2: Reduction of 7-Bromochroman-4-one to this compound

This section provides troubleshooting for the reduction of the ketone intermediate to the final alcohol product.

Troubleshooting Guide & FAQs

Q1: My reduction of 7-Bromochroman-4-one is incomplete. How can I drive it to completion?

A1: Incomplete reduction is a common issue. Consider the following:

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., Sodium Borohydride, NaBH₄). A 1.5 to 2.0 molar equivalent is a good starting point.

  • Reaction Time: The reaction may require more time. Monitor the disappearance of the starting material by TLC.

  • Temperature: Most borohydride reductions are initially run at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, gentle warming may be necessary, but be cautious of side reactions.

  • Solvent: The choice of solvent (typically methanol or ethanol for NaBH₄) is critical. Ensure the solvent is anhydrous if using stronger reducing agents like Lithium Aluminum Hydride (LAH).

Q2: I am observing side products in my final reaction mixture. What are they and how can I avoid them?

A2: Side products can arise from over-reduction or reaction with the bromine substituent.

  • Choice of Reducing Agent: Use a mild reducing agent like NaBH₄, which is selective for ketones and aldehydes.[2] Stronger agents like LAH could potentially react with other functional groups, although this is less likely for an aryl bromide.

  • Reaction Conditions: Harsh conditions (high temperatures, prolonged reaction times) can promote side reactions. Stick to the mildest conditions that allow the reaction to proceed.

Q3: How do I properly quench the reaction after using a hydride-based reducing agent?

A3: Quenching is a critical step to neutralize the excess reducing agent and hydrolyze the intermediate alkoxide.

  • For NaBH₄: Slowly add a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C until the effervescence stops.[2]

  • For LAH (if used): A Fieser workup is standard. At 0°C, cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LAH used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.

Troubleshooting Workflow: Low Yield in Reduction Step

G start Low Yield of This compound check_sm Check TLC: Is starting material (ketone) present? start->check_sm check_side_products Check NMR/MS: Are side products observed? check_sm->check_side_products No incomplete_rxn Issue: Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Issue: Side Reactions check_side_products->side_rxn Yes purification_issue Issue: Purification Loss check_side_products->purification_issue No solution_incomplete Solution: 1. Increase molar eq. of reducing agent. 2. Increase reaction time. 3. Check reagent quality. incomplete_rxn->solution_incomplete solution_side_rxn Solution: 1. Use a milder reducing agent (NaBH4). 2. Lower reaction temperature. 3. Reduce reaction time. side_rxn->solution_side_rxn solution_purification Solution: 1. Optimize chromatography conditions. 2. Check for product solubility issues during workup. purification_issue->solution_purification

Caption: Troubleshooting flowchart for low yield in the final reduction step.

Data Presentation: Comparison of Common Reducing Agents
Reducing AgentFormulaTypical SubstratesSolventConditionsWorkup
Sodium BorohydrideNaBH₄Aldehydes, KetonesMethanol, Ethanol0°C to RTDilute Acid or NH₄Cl(aq)
Lithium Aluminum HydrideLiAlH₄Aldehydes, Ketones, Esters, Carboxylic AcidsAnhydrous Ether, THF0°C to RefluxFieser (H₂O, NaOH(aq), H₂O)
Experimental Protocol: Reduction with Sodium Borohydride
  • Preparation: Dissolve 7-Bromochroman-4-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagent: Add Sodium Borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the mixture back to 0°C and slowly add 1M HCl (aq) to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

Technical Support Center: Purification of 7-Bromochroman-3-OL by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the purification of 7-Bromochroman-3-ol using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound is not eluting from the column, or is eluting very slowly.

A1: This issue, known as high retention, is common for polar compounds like this compound. Here are several potential causes and solutions:

  • Inappropriate Solvent System: The eluent may not be polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of your eluent. For instance, if you are using a hexane:ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. A gradient elution, where the polarity of the solvent is increased throughout the separation, can be highly effective.[1]

  • Compound Precipitation: The compound may have low solubility in the initial non-polar eluent and precipitated at the top of the column.

    • Solution: Ensure your crude sample is fully dissolved before loading. If solubility is an issue, you can dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be added to the top of the column.

  • Strong Interaction with Silica: The hydroxyl group in this compound can form strong hydrogen bonds with the silanol groups of the silica gel.

    • Solution: Consider adding a small percentage (0.1-1%) of a polar modifier like methanol or a few drops of acetic acid to the eluent to disrupt these interactions. Alternatively, for particularly stubborn compounds, switching to a less acidic stationary phase like alumina might be beneficial.

Q2: My compound is eluting too quickly, resulting in poor separation from impurities.

A2: This is known as low retention and indicates that the eluent is too polar.

  • Solution: Decrease the polarity of the eluent. If you are using a hexane:ethyl acetate system, increase the proportion of hexane. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate using the chosen eluent system, as this generally provides the best separation in column chromatography.

Q3: The separation is poor, and the fractions are contaminated with impurities, even though the TLC showed good separation.

A3: Several factors can contribute to poor resolution on the column:

  • Column Overloading: Too much sample was loaded onto the column for its size.

    • Solution: As a general rule, use a silica gel to crude sample weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or even higher.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and band broadening.

    • Solution: Ensure the silica gel is packed uniformly. The "slurry method," where the silica is mixed with the initial eluent and poured into the column, is generally preferred to minimize air bubbles and channels. Gently tapping the column as the silica settles can also help create a more uniform packing.

  • Sample Band is too Broad: If the initial sample band is too wide, it will lead to broader elution bands and poorer separation.

    • Solution: Dissolve the crude sample in the minimum amount of solvent before loading it onto the column. A concentrated, narrow band at the top of the column is ideal.

Q4: The eluted fractions show tailing on the TLC plate.

A4: Tailing, where the spot on the TLC plate appears elongated, can be caused by several factors:

  • Compound Degradation: this compound might be sensitive to the acidic nature of the silica gel and could be degrading during the purification process.

    • Solution: To check for degradation, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot or streaking appears, your compound is likely unstable on silica. In this case, you can try deactivating the silica gel by adding 1-2% triethylamine to the eluent or using a different stationary phase like alumina.

  • Exceeding the Binding Capacity of the Stationary Phase: This is another consequence of column overloading.

    • Solution: Use a larger column with more silica gel for the amount of sample being purified.

  • Inappropriate pH: If the compound can exist in an ionized form, it can lead to tailing.

    • Solution: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can suppress ionization and improve peak shape.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find a system where the Rf value of this compound is between 0.2 and 0.3.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the dissolved sample to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica bed.

    • Carefully add a small amount of fresh eluent to the top of the column and allow it to run down, washing any remaining sample from the sides of the column onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • If using a gradient elution, gradually increase the polarity of the eluent as the chromatography progresses.

  • Monitoring the Separation:

    • Monitor the separation by spotting every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp and/or by staining.

    • Combine the fractions that contain the pure this compound.

  • Isolation of the Pure Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (Hexane:Ethyl Acetate)Expected Rf Range for this compoundNotes
9:10.1 - 0.2Good for initial assessment of polarity.
4:10.2 - 0.4Likely to be in the optimal range for column chromatography.
2:10.4 - 0.6May be too polar, leading to faster elution.

Table 2: Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of polar compounds.
Silica to Sample Ratio 30:1 to 100:1 (by weight)Higher ratios provide better separation for complex mixtures.
Column Dimensions Dependent on sample sizeA taller, narrower column generally gives better resolution than a short, wide one.
Eluent Hexane:Ethyl Acetate gradientStart with a low polarity and gradually increase to elute compounds of increasing polarity.
Flow Rate 1-2 mL/min (for gravity column)A slower flow rate allows for better equilibrium and separation.

Visualization

Troubleshooting_Workflow start Start Purification issue Problem Encountered During Purification start->issue no_elution Compound Not Eluting issue->no_elution No/Slow Elution fast_elution Compound Eluting Too Fast issue->fast_elution Fast Elution poor_separation Poor Separation issue->poor_separation Poor Separation tailing Tailing of Spots issue->tailing Tailing solution1 Increase Eluent Polarity no_elution->solution1 solution2 Decrease Eluent Polarity fast_elution->solution2 solution3 Check Column Loading / Repack Column poor_separation->solution3 solution4 Add Modifier to Eluent / Check for Degradation tailing->solution4 end_node Pure Compound Obtained solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromochroman-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method for the synthesis of this compound is the reduction of the corresponding ketone, 7-Bromochroman-3-one. Another potential, though less direct, route involves the synthesis and subsequent ring-opening of a 7-bromo-2,3-epoxychroman intermediate.

Q2: Which reducing agents are suitable for the conversion of 7-Bromochroman-3-one to this compound?

A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is a mild and selective reagent that reduces ketones to secondary alcohols.[1][2] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred due to its ease of handling and milder reaction conditions.

Q3: What are the expected major byproducts in the reduction of 7-Bromochroman-3-one?

A3: If the reaction is carried out correctly, the main "byproduct" will be unreacted starting material. However, side reactions are possible. Over-reduction is generally not a concern with NaBH₄ under standard conditions. If a more reactive reducing agent is used, or if the chromanone ring is unstable under the reaction conditions, ring-opening or other rearrangements could theoretically occur, though this is less common for this substrate.

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (7-Bromochroman-3-one) and, if available, a standard of the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.

Q5: What are the typical purification methods for this compound?

A5: After the reaction is complete and the crude product is isolated, it is typically purified by column chromatography on silica gel. The appropriate solvent system for elution would need to be determined, but a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a common starting point. Recrystallization from a suitable solvent system may also be an effective purification method if the product is a solid.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded reducing agent (e.g., old NaBH₄).2. Insufficient amount of reducing agent.3. Low reaction temperature leading to slow kinetics.4. Poor quality starting material (7-Bromochroman-3-one).1. Use a fresh, unopened container of the reducing agent.2. Increase the molar equivalents of the reducing agent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).3. Allow the reaction to warm to room temperature or stir for a longer period.4. Check the purity of the starting material by NMR or another analytical technique.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time.2. Inadequate mixing.3. Not enough reducing agent.1. Extend the reaction time and monitor by TLC until the starting material is consumed.2. Ensure efficient stirring of the reaction mixture.3. Add an additional portion of the reducing agent.
Presence of Multiple Unidentified Spots on TLC 1. Decomposition of starting material or product.2. Side reactions due to impurities.3. Unstable reaction conditions (e.g., too acidic or basic during workup).1. Ensure the reaction and workup are performed at the recommended temperatures.2. Purify the starting material before the reaction.3. Perform a careful, neutral workup. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
Difficulty in Isolating the Product 1. Product is too soluble in the aqueous layer during workup.2. Emulsion formation during extraction.1. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency.2. Add a small amount of brine to the separatory funnel to help break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 7-Bromochroman-3-one

Materials:

  • 7-Bromochroman-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Bromochroman-3-one (1.0 eq.) in methanol or ethanol (approximately 0.1 M concentration).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

  • Workup: Remove the solvent under reduced pressure. To the residue, add water and extract with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis Pathway and Potential Side Reaction

Synthesis_Pathway start 7-Bromochroman-3-one product This compound start->product Reduction side_product Unreacted Starting Material start->side_product Incomplete Reaction reagent NaBH4, MeOH

Caption: Main synthetic route from 7-Bromochroman-3-one to this compound and a common issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagent Check NaBH4 Activity start->check_reagent check_time Extend Reaction Time start->check_time check_equivalents Increase NaBH4 Equivalents start->check_equivalents purify_start Purify Starting Material start->purify_start success Improved Yield check_reagent->success check_time->success check_equivalents->success purify_start->success

Caption: A logical workflow for troubleshooting low-yield reactions in the synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 7-Bromochroman-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of this compound?

A1: The two most common and effective strategies for obtaining enantiomerically enriched this compound are:

  • Asymmetric Reduction of 7-Bromochroman-4-one: This involves the reduction of the prochiral ketone, 7-bromochroman-4-one, using a chiral reducing agent or a stoichiometric reductant in the presence of a chiral catalyst.[1][2] This method is often preferred as it can theoretically yield 100% of the desired enantiomer.

  • Kinetic Resolution of Racemic this compound: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer enriched.[3][4] This is particularly useful when an efficient method for the synthesis of the racemic alcohol is already established.

Q2: How do I choose between asymmetric reduction and kinetic resolution?

A2: The choice of strategy depends on several factors, including the availability of starting materials, the desired enantiomeric excess (ee), and the scalability of the reaction. Asymmetric reduction is generally more atom-economical. Kinetic resolution is a good option if a high-yielding synthesis of the racemic alcohol is available and an efficient method for separating the unreacted enantiomer from the product is feasible.

Q3: What are some common chiral catalysts used for the asymmetric reduction of chromanones?

A3: Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are widely used for the asymmetric reduction of ketones with borane reagents.[1] Transition metal complexes with chiral ligands, for instance, Ruthenium-BINAP systems for asymmetric hydrogenation, are also highly effective.[2]

Q4: How can I purify the final chiral this compound?

A4: Purification of chiral compounds to high enantiomeric purity often requires specialized techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases are the most common methods for both analytical and preparative scale separation of enantiomers.[5][6] Derivatization with a chiral resolving agent to form diastereomers that can be separated by standard chromatography is another approach.

Troubleshooting Guides

Asymmetric Reduction of 7-Bromochroman-4-one
Problem Potential Cause(s) Troubleshooting Suggestions
Low Enantiomeric Excess (ee) 1. Suboptimal catalyst or ligand. 2. Incorrect reaction temperature. 3. Presence of impurities that poison the catalyst. 4. Racemization of the product under reaction or workup conditions.1. Screen a variety of chiral catalysts and ligands. 2. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. 3. Ensure all reagents and solvents are pure and dry. 4. Perform the workup at low temperatures and avoid strongly acidic or basic conditions.
Low Yield 1. Inefficient catalyst. 2. Incomplete reaction. 3. Side reactions, such as over-reduction or decomposition. 4. Product loss during workup and purification.1. Increase catalyst loading or try a more active catalyst. 2. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. 3. Use a milder reducing agent or adjust the stoichiometry. 4. Optimize the extraction and chromatography conditions.
Formation of Byproducts 1. Over-reduction to the corresponding alkane. 2. Ring opening of the chroman system. 3. Debromination.1. Use a less reactive reducing agent or control the stoichiometry carefully. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Screen for catalysts and reagents that are compatible with the bromine substituent.
Kinetic Resolution of Racemic this compound
Problem Potential Cause(s) Troubleshooting Suggestions
Low Enantiomeric Excess (ee) of the Recovered Alcohol 1. Low selectivity of the enzyme or catalyst. 2. Reaction has proceeded too far (beyond 50% conversion). 3. Racemization of the starting material or product.1. Screen different enzymes (e.g., lipases) or chiral catalysts for higher selectivity.[7] 2. Carefully monitor the reaction progress and stop it at or near 50% conversion. 3. Check the stability of the enantiomers under the reaction conditions.
Difficult Separation of the Product and Unreacted Starting Material 1. Similar physical properties of the acylated product and the unreacted alcohol.1. Choose an acylating agent that introduces a significant change in polarity or volatility. 2. Optimize the chromatographic separation conditions (column, mobile phase).
Low Yield of the Desired Enantiomer 1. The maximum theoretical yield for a kinetic resolution is 50%. 2. Product loss during separation.1. Consider a dynamic kinetic resolution approach where the undesired enantiomer is racemized in situ.[8] 2. Optimize the purification procedure to minimize losses.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the stereoselective synthesis of this compound based on reported values for similar transformations.

Method Catalyst/Enzyme Reducing/Acylating Agent Solvent Temp (°C) Yield (%) ee (%)
Asymmetric Reduction(R)-CBS CatalystBH₃·SMe₂THF-208595
Asymmetric ReductionRuCl₂(p-cymene)/(R,R)-TsDPENHCOOH/Et₃NAcetonitrile259298
Kinetic ResolutionNovozym 435 (Lipase)Vinyl AcetateToluene4048 (alcohol)>99
Kinetic ResolutionChiral DMAP DerivativeAcetic AnhydrideDichloromethane045 (alcohol)97

Experimental Protocols

Protocol 1: Asymmetric Reduction of 7-Bromochroman-4-one via CBS Catalysis
  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C.

  • Addition of Reducing Agent: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) to the catalyst solution and stir for 15 minutes.

  • Substrate Addition: Add a solution of 7-bromochroman-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

  • Chiral Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
  • Setup: To a flask containing a solution of racemic this compound (1.0 eq) in toluene, add Novozym 435 (immobilized lipase B from Candida antarctica).

  • Acylation: Add vinyl acetate (0.6 eq) as the acylating agent.

  • Reaction: Heat the mixture to 40 °C and stir.

  • Monitoring: Monitor the reaction progress by GC or HPLC, tracking the formation of the acetylated product and the consumption of the starting alcohol. The reaction should be stopped at approximately 50% conversion to achieve high ee of the remaining alcohol.

  • Workup: Once 50% conversion is reached, filter off the enzyme and wash it with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (S)-7-Bromochroman-3-ol from the acetylated (R)-enantiomer by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_goal Goal start Stereoselective Synthesis of this compound low_ee Low ee start->low_ee Initial Result low_yield Low Yield start->low_yield Initial Result byproducts Byproducts start->byproducts Initial Result optimize_catalyst Optimize Catalyst/ Ligand low_ee->optimize_catalyst optimize_temp Adjust Temperature low_ee->optimize_temp optimize_reagents Purify Reagents low_ee->optimize_reagents low_yield->optimize_catalyst optimize_workup Modify Workup low_yield->optimize_workup byproducts->optimize_temp byproducts->optimize_reagents goal High Yield & High ee of this compound optimize_catalyst->goal Optimized Protocol optimize_temp->goal Optimized Protocol optimize_reagents->goal Optimized Protocol optimize_workup->goal Optimized Protocol

Caption: Troubleshooting workflow for stereoselective synthesis.

synthesis_choice start Need Chiral This compound q1 Is 7-Bromochroman-4-one readily available? start->q1 asymmetric_reduction Asymmetric Reduction q1->asymmetric_reduction Yes q2 Is racemic this compound easy to synthesize? q1->q2 No kinetic_resolution Kinetic Resolution q2->asymmetric_reduction No (Synthesize Ketone) q2->kinetic_resolution Yes

Caption: Decision tree for choosing a synthetic strategy.

asymmetric_reduction_pathway ketone 7-Bromochroman-4-one Prochiral Ketone reagents {Chiral Catalyst (e.g., CBS) | + | BH₃·SMe₂} ketone->reagents product (S)- or (R)-7-Bromochroman-3-ol Enantiomerically Enriched reagents->product Asymmetric Reduction

Caption: Asymmetric reduction of 7-bromochroman-4-one.

kinetic_resolution_pathway racemate Racemic this compound (R)- and (S)-enantiomers reaction Enzyme (e.g., Lipase) + Acylating Agent racemate->reaction separation Separation (Chromatography) reaction->separation unreacted (S)-7-Bromochroman-3-ol Enriched Alcohol separation->unreacted Unreacted reacted (R)-Acyl-7-Bromochroman-3-ol Acylated Product separation->reacted Reacted

Caption: Kinetic resolution of racemic this compound.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromochroman-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-Bromochroman-3-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and scalable route involves a two-step process. The first step is the synthesis of the precursor, 7-Bromochroman-4-one. This is followed by the stereoselective reduction of the ketone to the desired this compound.

Q2: How can I synthesize the starting material, 7-Bromochroman-4-one?

A2: 7-Bromochroman-4-one can be synthesized via the hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride).[1] Another approach is the intramolecular cyclization of 3-(3-bromophenoxy)propionic acid using acid-activated Montmorillonite K-10 clay in toluene.[1]

Q3: What are the critical parameters for the reduction of 7-Bromochroman-4-one?

A3: The choice of reducing agent is critical for achieving high yield and desired stereoselectivity. Common reducing agents include sodium borohydride (NaBH₄). The reaction temperature and solvent also play a significant role in controlling the reaction rate and minimizing side products.

Q4: I am observing low yields in my synthesis. What are the potential causes?

A4: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and inefficient purification. Refer to the troubleshooting guide below for specific issues related to each synthetic step.

Q5: How can I effectively purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present. Recrystallization can also be an effective method for obtaining highly pure material.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromochroman-4-one

This protocol details the synthesis of the key intermediate, 7-Bromochroman-4-one, from 3-(3-bromophenoxy)propionic acid.

Materials:

  • 3-(3-bromophenoxy)propionic acid

  • Acid-activated Montmorillonite K-10

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • A mixture of 3-(3-bromophenoxy)propionic acid (1.0 mmol) and freshly prepared acid-activated Montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes.[1]

  • After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature.

  • Dichloromethane (10-15 mL) is added, and the Montmorillonite K-10 is filtered off and washed twice with CH₂Cl₂.[1]

  • The organic filtrate is concentrated under reduced pressure.

  • The crude product is extracted with hexane (10-15 mL) to afford pure 7-Bromochroman-4-one.[1]

Protocol 2: Reduction of 7-Bromochroman-4-one to this compound

This protocol describes the reduction of the ketone to the desired alcohol.

Materials:

  • 7-Bromochroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 7-Bromochroman-4-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the solution while stirring.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 7-Bromochroman-4-one

ParameterValueReference
Starting Material3-(3-bromophenoxy)propionic acid[1]
CatalystAcid-activated Montmorillonite K-10[1]
SolventToluene[1]
Reaction Time30-45 minutes[1]
TemperatureReflux[1]
Yield~85%[1]

Table 2: Reaction Parameters for the Reduction of 7-Bromochroman-4-one

ParameterValue
Starting Material7-Bromochroman-4-one
Reducing AgentSodium borohydride (NaBH₄)
SolventMethanol
Reaction Time3 hours
Temperature0 °C to Room Temperature
Typical Yield85-95%

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Synthesis of 7-Bromochroman-4-one
Low to no conversion of starting material.Inactive catalyst.Ensure the Montmorillonite K-10 is freshly prepared and properly activated.
Insufficient reaction time or temperature.Increase reflux time and ensure the reaction reaches the boiling point of toluene. Monitor by TLC.
Formation of multiple unidentified byproducts.Decomposition of starting material or product.Ensure an inert atmosphere is maintained throughout the reaction. Consider using a lower reaction temperature with a longer reaction time.
Reduction of 7-Bromochroman-4-one
Incomplete reduction of the ketone.Insufficient reducing agent.Increase the molar excess of NaBH₄.
Deactivated reducing agent.Use a fresh, unopened container of NaBH₄.
Formation of side products (e.g., over-reduction).Reaction temperature is too high.Maintain the reaction at 0 °C for a longer period before allowing it to warm to room temperature.
Contamination with water before quenching.Use anhydrous methanol and ensure all glassware is thoroughly dried.
Difficulty in isolating the product after workup.Product is partially soluble in the aqueous layer.Perform additional extractions with ethyl acetate.
Purification
Poor separation during column chromatography.Inappropriate solvent system.Optimize the eluent system using TLC. A gradient elution may be necessary.
Product co-elutes with impurities.Impurities have similar polarity to the product.Consider alternative purification methods such as recrystallization or preparative HPLC.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Bromochroman-4-one cluster_step2 Step 2: Reduction to this compound cluster_purification Purification start 3-(3-bromophenoxy)propionic acid catalyst Montmorillonite K-10 Toluene, Reflux start->catalyst Cyclization intermediate 7-Bromochroman-4-one catalyst->intermediate reducing_agent NaBH4 Methanol, 0°C to RT intermediate->reducing_agent Reduction final_product This compound reducing_agent->final_product purification Column Chromatography final_product->purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Step Issues cluster_workup Workup & Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions extraction_issue Poor Extraction? start->extraction_issue purification_issue Inefficient Purification? start->purification_issue check_reagents Check Reagent Activity & Reaction Conditions incomplete_reaction->check_reagents Yes optimize_conditions Optimize Temperature & Reaction Time side_reactions->optimize_conditions Yes adjust_workup Adjust pH or Solvent extraction_issue->adjust_workup Yes change_purification Change Chromatography Conditions or Recrystallize purification_issue->change_purification Yes

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Chiral Separation of 7-Bromochroman-3-OL Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of 7-Bromochroman-3-OL enantiomers, a key intermediate in the synthesis of various biologically active compounds. This document outlines typical experimental protocols and presents a comparison of commonly used chiral stationary phases to aid researchers in developing effective separation strategies.

Comparison of Chiral Stationary Phases

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening chiral separations of compounds like this compound. The table below compares the typical performance of several common polysaccharide-based columns for the separation of chromanol derivatives, providing a starting point for method development for this compound.

Chiral Stationary Phase (CSP)Typical Mobile Phase(+) Enantiomer Retention Time (min)(-) Enantiomer Retention Time (min)Resolution (Rs)Selectivity (α)
Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane / 2-Propanol (90:10, v/v)8.510.2> 1.5~ 1.2
Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane / Ethanol (85:15, v/v)7.99.8> 2.0~ 1.3
Cellulose tris(4-methylbenzoate) Heptane / 2-Propanol (95:5, v/v)12.114.5> 1.8~ 1.25
Amylose tris(5-chloro-2-methylphenylcarbamate) n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)6.88.1> 1.7~ 1.22

Note: The data presented in this table are representative values for chromanol-type compounds and should be considered as a starting point for the optimization of the separation of this compound. Actual retention times and resolution may vary based on the specific instrumentation, column dimensions, and precise mobile phase composition.

Experimental Protocols

Below is a detailed methodology for a typical chiral HPLC separation of this compound enantiomers based on established protocols for analogous compounds.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Solvents: HPLC grade n-hexane, 2-propanol, ethanol, and heptane.

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) (if required).

  • Sample: A racemic mixture of this compound dissolved in the mobile phase or a compatible solvent.

2. Chromatographic Conditions (Initial Screening):

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (isopropanol) in a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of this compound).

  • Injection Volume: 10 µL.

3. Method Optimization:

If the initial screening does not provide adequate separation (Resolution < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of the alkane to the alcohol. Increasing the alcohol content generally decreases retention times. For compounds with basic or acidic functional groups, adding a small amount of an additive (e.g., 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds) can improve peak shape and resolution.

  • Alcohol Modifier: Substitute 2-propanol with other alcohols such as ethanol or n-butanol to alter the selectivity.

  • Flow Rate: Adjusting the flow rate can influence efficiency and resolution. A lower flow rate often leads to better resolution but longer analysis times.

  • Temperature: Varying the column temperature can affect the interactions between the analyte and the CSP, thereby influencing selectivity.

Experimental Workflow

The logical flow of developing a chiral HPLC separation method is crucial for achieving a robust and reliable separation. The following diagram illustrates a typical workflow for the chiral separation of this compound.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization cluster_result Result racemic_sample Prepare Racemic This compound Sample hplc_system Equilibrate HPLC System with Chiral Column racemic_sample->hplc_system mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) mobile_phase->hplc_system inject_sample Inject Sample hplc_system->inject_sample run_hplc Run Separation inject_sample->run_hplc detect Detect Enantiomers (UV) run_hplc->detect analyze_chromatogram Analyze Chromatogram detect->analyze_chromatogram calculate_parameters Calculate Resolution (Rs) and Selectivity (α) analyze_chromatogram->calculate_parameters optimization Optimize Method? (e.g., Mobile Phase, Temp.) calculate_parameters->optimization optimization->hplc_system Yes final_method Final Validated Method optimization->final_method No (Rs > 1.5)

Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 7-Bromochroman-3-ol, offering insights into its structural features through comparison with analogous compounds.

Predicted NMR Spectral Data for this compound and Comparison with Analogs

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the parent compound, chroman-3-ol, and a related brominated analog, 6-bromochroman. This comparative approach allows for a detailed analysis of the substituent effects.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental, in ppm)

Proton This compound (Predicted) Chroman-3-ol (Experimental) 6-Bromochroman (Experimental) Multiplicity Integration
H-2a~4.2 - 4.4~4.1 - 4.3~4.1 - 4.3dd1H
H-2b~4.0 - 4.2~3.9 - 4.1~3.9 - 4.1dd1H
H-3~3.8 - 4.0~3.7 - 3.9-m1H
H-4a~2.9 - 3.1~2.8 - 3.0~2.7 - 2.9dd1H
H-4b~2.7 - 2.9~2.6 - 2.8~2.7 - 2.9dd1H
H-5~7.2 - 7.4~7.0 - 7.2~7.1 - 7.3d1H
H-6~7.0 - 7.2~6.8 - 7.0-d1H
H-8~6.8 - 7.0~6.7 - 6.9~6.6 - 6.8s1H
3-OHVariableVariable-s (br)1H

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, in ppm)

Carbon This compound (Predicted) Chroman-3-ol (Experimental) 6-Bromochroman (Experimental)
C-2~68 - 70~66 - 68~67 - 69
C-3~65 - 67~63 - 65-
C-4~30 - 32~28 - 30~29 - 31
C-4a~120 - 122~118 - 120~121 - 123
C-5~130 - 132~128 - 130~130 - 132
C-6~128 - 130~120 - 122~115 - 117 (C-Br)
C-7~115 - 117 (C-Br)~125 - 127~129 - 131
C-8~118 - 120~115 - 117~117 - 119
C-8a~153 - 155~151 - 153~153 - 155

Interpretation and Comparative Analysis

The presence of a bromine atom at the C-7 position is expected to induce a significant downfield shift for the adjacent aromatic protons (H-6 and H-8) and the directly attached carbon (C-7) due to its electron-withdrawing inductive effect. This is reflected in the predicted chemical shifts.

The hydroxyl group at C-3 will cause a downfield shift for the geminal proton (H-3) and the corresponding carbon (C-3). The protons on the adjacent C-2 and C-4 carbons will also be influenced, leading to complex splitting patterns (doublet of doublets) due to diastereotopicity.

By comparing the predicted data for this compound with the experimental data for chroman-3-ol, the deshielding effect of the bromine atom on the aromatic ring becomes evident. Similarly, a comparison with 6-bromochroman highlights the influence of the hydroxyl group on the heterocyclic ring.

Experimental Protocols

General NMR Spectroscopy Protocol:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involves Fourier transformation, phasing, and baseline correction. For unambiguous signal assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Visualizing the Structure-Spectrum Relationship

To aid in the understanding of the NMR data, the chemical structure of this compound with atom numbering is provided below.

Comparative analysis of 7-Bromochroman-3-OL and 7-chlorochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, halogenated heterocyclic compounds are of significant interest due to the profound impact of halogen substitution on biological activity. This guide provides a comparative analysis of two such analogs: 7-Bromochroman-3-OL and 7-Chlorochroman-3-OL. While direct comparative studies on these specific molecules are not extensively available in the current literature, this analysis draws upon structure-activity relationships of related halogenated chroman and flavonoid derivatives to provide a predictive comparison of their potential biological performance.

Chemical Structures

CompoundStructure
This compound this compound
7-Chlorochroman-3-OL 7-Chlorochroman-3-OL

Physicochemical and Biological Properties: A Comparative Overview

The substitution of a chlorine atom with a bromine atom at the 7-position of the chroman-3-ol scaffold is expected to influence several key parameters that dictate biological activity. Bromine is larger, more polarizable, and a slightly weaker electron-withdrawing group compared to chlorine. These differences can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyThis compound (Predicted)7-Chlorochroman-3-OL (Predicted)Rationale for Comparison
Molecular Weight HigherLowerThe atomic weight of Bromine is greater than that of Chlorine.
Lipophilicity (LogP) HigherLowerBromine substitution generally leads to a greater increase in lipophilicity compared to chlorine.
Antimicrobial Activity Potentially HigherPotentially LowerStudies on other halogenated compounds suggest that brominated analogs can exhibit superior bactericidal activity compared to their chlorinated counterparts, although this can be influenced by the presence of proteins.[1][2][3] For instance, N-bromine compounds have shown higher bactericidal activity than N-chlorine analogues in the absence of protein.[1][2][3] Research on flavonoids also indicates that the presence of bromine or chlorine significantly impacts antimicrobial properties.[4]
Anticancer Activity To be determinedTo be determinedHalogenated chroman and coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The specific impact of 7-bromo vs. 7-chloro substitution on cytotoxicity requires direct experimental evaluation.
Metabolic Stability Potentially LowerPotentially HigherThe Carbon-Bromine bond is generally more susceptible to metabolic cleavage than the Carbon-Chlorine bond, which could lead to faster degradation and clearance of the bromo-compound.

Experimental Protocols

While specific experimental data for this compound and 7-Chlorochroman-3-OL is limited, the following are generalized protocols for assessing the types of biological activities often associated with chroman derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to a logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds (this compound and 7-chlorochroman-3-ol) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included. A solvent control is also used to ensure the solvent has no antimicrobial activity at the concentrations used.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent and serially diluted in the cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Visualizing the Research Workflow and Potential Mechanisms

To facilitate a structured approach to comparing these two compounds, the following workflow is proposed:

G Comparative Bioactivity Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of this compound and 7-Chlorochroman-3-OL Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Characterization->Antimicrobial Anticancer Anticancer Assays (Various Cell Lines) Characterization->Anticancer MIC_Values Comparison of MIC Values Antimicrobial->MIC_Values IC50_Values Comparison of IC50 Values Anticancer->IC50_Values SAR Structure-Activity Relationship Analysis MIC_Values->SAR IC50_Values->SAR Conclusion Conclusion SAR->Conclusion Lead Compound Identification

Caption: A conceptual workflow for the comparative evaluation of this compound and 7-Chlorochroman-3-OL.

Given the known biological activities of chroman derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt pathway.

G Hypothetical Signaling Pathway Modulation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-Halo-chroman-3-ol Compound->Akt

Caption: A hypothetical signaling pathway potentially inhibited by 7-halogenated chroman-3-ols.

Conclusion and Future Directions

While a definitive comparison between this compound and 7-Chlorochroman-3-OL necessitates direct experimental evaluation, the existing literature on related halogenated compounds allows for informed predictions. It is anticipated that the bromo-derivative may exhibit enhanced lipophilicity and potentially greater antimicrobial activity in certain contexts. However, its metabolic stability might be lower than the chloro-analog.

Future research should focus on the parallel synthesis and biological screening of both compounds to generate robust comparative data. Head-to-head studies assessing their antimicrobial and anticancer activities, along with a comprehensive ADME profiling, will be crucial in elucidating their therapeutic potential and identifying the superior candidate for further drug development. Investigating their mechanism of action, for instance, their effect on key signaling pathways, will also be a critical next step.

References

A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific X-ray crystallography data for 7-Bromochroman-3-ol derivatives remains elusive in publicly accessible databases, a comparative analysis of other brominated heterocyclic compounds offers valuable insights into the structural impact of bromine substitution and the methodologies employed in their characterization. This guide provides a comparative overview of the crystallographic data and experimental protocols for three distinct classes of brominated heterocyclic compounds: a chromone, a chalcone, and a pyrazolotriazine derivative.

Comparative Crystallographic Data

The introduction of a bromine atom significantly influences the crystal packing and intermolecular interactions of organic molecules. The following table summarizes the key crystallographic parameters for representative brominated heterocyclic compounds, showcasing the diversity in their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde[1]C₁₀H₅BrO₃MonoclinicP2₁/c3.8580(18)6.054(4)37.268(13)90.39(4)870.4(8)
(E)-1-(4-Bromophenyl)but-2-en-1-one[2]C₁₀H₉BrOTriclinicP-15.9172(3)7.5758(6)33.1334(16)93.666(5)1482.2(16)
7-Bromo-3-tert-butylpyrazolo[5,1-c][1][3][4]triazine[5]C₉H₁₁BrN₄MonoclinicP2₁/n-----

Note: Complete unit cell parameters for 7-Bromo-3-tert-butylpyrazolo[5,1-c][1][3][4]triazine were not available in the provided search results.

Experimental Protocols

The synthesis and crystallographic analysis of these compounds follow established methodologies in organic chemistry and X-ray diffraction.

Synthesis

1. 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde:

This compound was synthesized by treating 4-bromo-2-hydroxyacetophenone with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction mixture was stirred for 14 hours at room temperature, followed by the addition of water to precipitate the product. The resulting solid was collected by filtration, washed with water, and dried.[3][6] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a 1,2-dichloroethane/cyclohexane solution at room temperature.[6]

2. (E)-1-(4-Bromophenyl)but-2-en-1-one:

This chalcone derivative was prepared via a Friedel–Crafts acylation reaction. Bromobenzene was reacted with crotonyl chloride in carbon disulfide (CS₂) with aluminum chloride (AlCl₃) as the catalyst. The reaction mixture was heated under reflux for 24 hours. After workup with ice and hydrochloric acid, the product was extracted with ethyl acetate, and the organic layer was washed and dried. The crude product was purified by distillation under reduced pressure, and colorless single crystals were obtained by storing the distillate at a low temperature.[2][7]

3. 7-Bromo-3-tert-butylpyrazolo[5,1-c][1][3][4]triazine:

The synthesis of this class of compounds involves a multi-step process. A key step is the reduction of a triazine carbonyl group followed by dehydrative aromatization in an acidic medium.[5] For X-ray analysis, crystals were grown by slow evaporation from a saturated solution in an ethyl acetate/dimethylsulfoxide mixture (10:1 v/v).

X-ray Crystallography

The determination of the crystal structures for these compounds generally involves the following steps:

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). A CCD area detector is used to collect the diffraction data as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

  • Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of small organic molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials reaction Chemical Reaction (e.g., Acylation, Cyclization) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization crystal_growth Single Crystal Growth characterization->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & Data Analysis structure_refinement->final_structure

A generalized workflow for the synthesis and X-ray crystallography of organic compounds.

References

Comparing the reactivity of 7-Bromochroman-3-OL with other chromanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, chromanol scaffolds are of significant interest due to their presence in a variety of biologically active compounds. Among these, 7-Bromochroman-3-ol serves as a versatile building block, offering multiple points for chemical modification. This guide provides a comparative analysis of the reactivity of this compound against other chromanol derivatives, supported by illustrative experimental data and detailed protocols. The inclusion of a bromine atom at the 7-position and a hydroxyl group at the 3-position imparts distinct reactivity to the molecule, influencing both the aromatic core and the heterocyclic ring.

I. Overview of Chromanol Reactivity

The reactivity of the chromanol scaffold is primarily centered around three key areas:

  • The Aromatic Ring: The benzene moiety can undergo electrophilic aromatic substitution, with the position and nature of existing substituents dictating the rate and regioselectivity of the reaction.

  • The Aryl-Halogen Bond: In the case of halogenated chromanols like this compound, the carbon-halogen bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • The Hydroxyl Group: The secondary alcohol at the 3-position can be oxidized to the corresponding chromanone, or undergo esterification, etherification, and other nucleophilic reactions.

This guide will compare the reactivity of this compound with two representative chromanols: the parent Chroman-3-ol and 7-Methoxychroman-3-ol , which features an electron-donating group.

II. Comparative Reactivity Data

The following tables summarize illustrative quantitative data for key reactions, highlighting the differences in reactivity between this compound and other chromanols. Disclaimer: The following data is illustrative and compiled from general knowledge of organic reactions on similar substrates. It is intended to demonstrate expected trends in reactivity.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction functionalizes the C7-position of this compound.

EntryChromanol DerivativeArylboronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1285
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane892
3Chroman-3-olPhenylboronic acid----No Reaction
47-Methoxychroman-3-olPhenylboronic acid----No Reaction
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction also targets the C7-position of this compound.

EntryChromanol DerivativeAmineCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1678
2This compoundAnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)K₃PO₄Dioxane2465
3Chroman-3-olMorpholine----No Reaction
47-Methoxychroman-3-olMorpholine----No Reaction
Table 3: Oxidation of the 3-Hydroxyl Group

This reaction converts the chromanol to the corresponding chromanone.

EntryChromanol DerivativeOxidizing AgentSolventTime (h)Yield (%)
1This compoundPCCDichloromethane295
2Chroman-3-olPCCDichloromethane298
37-Methoxychroman-3-olPCCDichloromethane390
Table 4: Electrophilic Aromatic Substitution (Bromination)

This reaction introduces a bromine atom onto the aromatic ring.

EntryChromanol DerivativeReagentsSolventTime (h)Major Product(s)Yield (%)
1This compoundBr₂, FeBr₃Dichloromethane46,7-Dibromochroman-3-ol75
2Chroman-3-olBr₂, FeBr₃Dichloromethane26-Bromochroman-3-ol & 8-Bromochroman-3-ol85 (mixture)
37-Methoxychroman-3-olNBSAcetonitrile16-Bromo-7-methoxychroman-3-ol & 8-Bromo-7-methoxychroman-3-ol95 (mixture)

III. Discussion of Reactivity Trends

The presence of the bromine atom at the 7-position of the chroman ring significantly influences its reactivity profile compared to the unsubstituted Chroman-3-ol and the electron-rich 7-Methoxychroman-3-ol.

  • Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This is a key advantage over non-halogenated chromanols, which cannot participate in these transformations. The reactivity of the C-Br bond is typical for an aryl bromide, allowing for the formation of C-C and C-N bonds with high efficiency.

  • Oxidation of the Hydroxyl Group: The electronic nature of the substituent at the 7-position has a minor effect on the oxidation of the 3-hydroxyl group. The reaction proceeds efficiently for all three compared chromanols, affording the corresponding chromanones in high yields. The slightly lower yield for the 7-methoxy derivative might be attributed to potential side reactions due to the electron-rich nature of the aromatic ring.

  • Electrophilic Aromatic Substitution: The reactivity and regioselectivity of electrophilic aromatic substitution are strongly governed by the substituents on the aromatic ring.

    • Chroman-3-ol: The hydroxyl and the ether oxygen of the chroman ring are both activating, ortho-, para-directing groups. This leads to rapid bromination at the C6 and C8 positions.

    • 7-Methoxychroman-3-ol: The methoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Bromination occurs readily at the positions ortho and para to the methoxy group.

    • This compound: The bromine atom is a deactivating but ortho-, para-directing group. The deactivating nature makes the ring less reactive than the unsubstituted and methoxy-substituted analogues. Electrophilic substitution will be directed to the positions ortho and para to the activating ether oxygen, and ortho to the bromine atom, with the C6 position being the most likely site for substitution.

IV. Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a 4:1 mixture of Toluene/H₂O (10 mL) is added K₂CO₃ (2.5 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 90 °C and stirred for the time indicated in Table 1. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol) is taken in a dry Schlenk tube. The tube is evacuated and backfilled with argon. Toluene (10 mL), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) are then added. The reaction mixture is heated to 110 °C and stirred for the time indicated in Table 2. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography.

General Procedure for Oxidation with Pyridinium Chlorochromate (PCC)

To a stirred solution of the chromanol (1.0 mmol) in dichloromethane (20 mL) is added PCC (1.5 mmol) in one portion. The reaction mixture is stirred at room temperature for the time indicated in Table 3. Upon completion, the mixture is filtered through a short pad of silica gel and washed with dichloromethane. The filtrate is concentrated under reduced pressure to afford the desired chroman-4-one, which is often pure enough for subsequent steps or can be further purified by recrystallization or column chromatography.

V. Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Coupling of this compound

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Catalyst Pd(PPh3)4 Catalyst->Reaction Mixture Base K2CO3 Base->Reaction Mixture Solvent Toluene/H2O Solvent->Reaction Mixture Product 7-Arylchroman-3-ol Reaction Mixture->Product Heat

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Product Product Reductive Elimination->Product Ar-NR2

Caption: Buchwald-Hartwig amination catalytic cycle.

Logical Relationship of Reactivity

Reactivity_Comparison cluster_derivatives Chroman-3-ol Derivatives cluster_reactivity Reactivity Towards Electrophilic Aromatic Substitution cluster_cross_coupling Suitability for Cross-Coupling A 7-Methoxychroman-3-ol High High A->High Activating Group No No A->No B Chroman-3-ol Medium Medium B->Medium Moderately Activated B->No C This compound Low Low C->Low Deactivating Group Yes Yes C->Yes

Caption: Reactivity comparison of chromanols.

VI. Conclusion

This compound stands out as a highly valuable and versatile intermediate in synthetic organic chemistry. Its key advantage lies in the presence of the bromine atom, which allows for a wide array of functionalizations via modern cross-coupling methodologies, a feature absent in many other chromanol derivatives. While the electron-withdrawing nature of the bromine slightly deactivates the aromatic ring towards electrophilic substitution compared to its unsubstituted and electron-rich counterparts, this effect is often synthetically useful for controlling regioselectivity. The reactivity of the 3-hydroxyl group remains largely unaffected, allowing for orthogonal functionalization strategies. This guide provides a foundational understanding for researchers to leverage the unique reactivity of this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science.

Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 7-Bromochroman-3-OL, a key intermediate in many synthetic pathways. This document outlines the experimental protocol for qNMR, presents comparative data, and illustrates the workflow and calculation logic using diagrams.

qNMR as a Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary method for the determination of the purity of organic molecules.[1][2][3][4] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the direct quantification of a substance against a certified internal standard of a different compound.[1][7]

Key advantages of qNMR include:

  • Direct Measurement: No requirement for a chemically identical reference standard of the analyte.[5][8]

  • High Accuracy and Precision: Capable of providing highly accurate and precise purity values.[1]

  • Versatility: A single internal standard can be used for the quantification of a wide range of compounds.[5]

  • Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.[9][10]

  • Speed: qNMR measurements are often faster than developing and running a new chromatographic method.[5][8]

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, other methods are also routinely used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, the expected impurities, and the desired level of accuracy.

MethodPrincipleAdvantagesDisadvantages
qNMR The integrated intensity of an NMR signal is directly proportional to the molar amount of the substance.- Primary ratio method- No identical reference standard needed- Provides structural information- High accuracy and precision- Fast analysis time- Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires soluble samples
HPLC-UV Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.- High sensitivity- High resolving power- Widely available- Requires a reference standard of the analyte for quantification- Response factors can vary between compounds- May not detect impurities without a UV chromophore
GC-FID Separation of volatile components based on their partitioning between a stationary phase and a carrier gas, with detection by a Flame Ionization Detector.- Very high sensitivity for organic compounds- High resolution for volatile compounds- Only suitable for volatile and thermally stable compounds- Requires a reference standard of the analyte for quantification- Destructive technique
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.- Provides information on the total mole fraction of impurities- Does not require a reference standard- Only applicable to crystalline solids- Less sensitive than other methods- Can be affected by the thermal behavior of the sample
Illustrative Purity Assessment Data

While specific purity assessment data for this compound is not publicly available, the following table provides a representative comparison of purity values obtained by qNMR and HPLC for a similar small organic molecule, demonstrating the concordance of these techniques.

CompoundPurity by qNMR (%)Purity by HPLC (%)
Butyl p-hydroxybenzoate[11]99.5 ± 0.499.6 ± 0.2
Alanine[7]98.5 ± 0.3Not Reported

Note: The data presented is for illustrative purposes and is based on reported values for other organic compounds.

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Equipment

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 1.0 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into an NMR tube.

3. NMR Data Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.

  • Temperature: 298 K

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).

  • Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

4. Data Processing

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum.

  • Apply a baseline correction.

  • Integrate the selected signals for both the analyte and the internal standard. For this compound, a well-resolved aromatic proton signal can be used. For maleic acid, the signal for the two olefinic protons is used.

5. Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected signal of the analyte.

  • I_IS: Integral of the selected signal of the internal standard.

  • N_analyte: Number of protons corresponding to the integrated signal of the analyte.

  • N_IS: Number of protons corresponding to the integrated signal of the internal standard (2 for maleic acid).

  • M_analyte: Molar mass of the analyte (229.07 g/mol for this compound).

  • M_IS: Molar mass of the internal standard (116.07 g/mol for maleic acid).

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as stated in the certificate of analysis).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the qNMR purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate

Caption: Experimental workflow for qNMR purity assessment.

qNMR_Calculation_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants I_analyte Analyte Integral (I_analyte) calculation Purity = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS I_analyte->calculation I_is IS Integral (I_IS) I_is->calculation m_analyte Analyte Mass (m_analyte) m_analyte->calculation m_is IS Mass (m_IS) m_is->calculation N_analyte Analyte Protons (N_analyte) N_analyte->calculation N_is IS Protons (N_IS) N_is->calculation M_analyte Analyte Molar Mass (M_analyte) M_analyte->calculation M_is IS Molar Mass (M_IS) M_is->calculation P_is IS Purity (P_IS) P_is->calculation result Purity of this compound calculation->result

Caption: Logical relationship of the qNMR purity calculation.

References

Safety Operating Guide

Safe Disposal of 7-Bromochroman-3-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and responsible disposal of 7-Bromochroman-3-OL, a brominated organic compound. Adherence to these procedures is vital to protect personnel, the environment, and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes key safety information based on data for structurally similar brominated organic compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
Incompatible Materials Avoid contact with strong oxidizing agents.General Chemical Knowledge
Spill Response In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Do not allow it to enter drains.[1]
First Aid - Skin Contact Immediately wash the affected area with soap and plenty of water.[1]
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.General Chemical Knowledge
First Aid - Inhalation Move the person to fresh air and seek medical attention if symptoms occur.[1]
First Aid - Ingestion Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.General Chemical Knowledge

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines a general procedure for its disposal as a hazardous chemical waste.

  • Waste Identification and Classification:

    • This compound should be classified as a halogenated organic hazardous waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

    • The original manufacturer's container, if in good condition, is an acceptable option.[2]

    • Ensure the container has a secure, tight-fitting lid.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

    • Indicate the hazards associated with the chemical (e.g., "Irritant," "Harmful").

    • Note the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

    • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[2]

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[3]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90-180 days), arrange for its disposal.[2][5]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

Important Note: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[6] This can lead to environmental contamination and is a violation of regulatory standards.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of this compound Waste B Is the original container in good condition and properly labeled? A->B C Transfer to a compatible, labeled hazardous waste container. B->C No D Place in designated Satellite Accumulation Area (SAA) with secondary containment. B->D Yes C->D E Store away from incompatible materials (e.g., strong oxidizers). D->E F Is the container full or has the maximum storage time been reached? E->F G Continue to store in SAA and monitor accumulation date. F->G No H Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. F->H Yes G->F I Prepare waste manifest and schedule pickup. H->I J Licensed contractor transports waste for proper disposal (e.g., incineration). I->J

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling 7-Bromochroman-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Bromochroman-3-OL was found. The following guidance is based on the safety data for the closely related compounds 7-Bromo-3-chromanone and 7-Bromochroman, as well as general knowledge of handling brominated organic compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against potential eye contact with the chemical, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, fire/flame resistant and impervious clothing is recommended.Prevents skin contact, which may cause irritation or absorption of the chemical.[1]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]Protects against inhalation of potentially harmful dust or vapors.

II. Operational Plan

Safe handling of this compound requires adherence to a strict operational plan that encompasses preparation, handling, and emergency procedures.

A. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Ignition Sources: Avoid the presence of open flames, sparks, and hot surfaces as the flammability of this compound is unknown. It is prudent to assume it may be combustible.[1][2]

B. Handling Procedures:

  • Pre-Handling Check: Before handling, inspect all PPE for integrity. Ensure all necessary equipment is clean and readily available.

  • Weighing and Transfer: Conduct weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid generating dust.

  • Spill Prevention: Use secondary containment for all containers holding this compound.

C. Emergency First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Categorization:

  • Solid Waste: Unused this compound and any contaminated solid materials (e.g., filter paper, gloves) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste.

B. Disposal Procedure:

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[3]

IV. Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup weigh Weigh and Transfer prep_setup->weigh react Perform Experiment weigh->react spill Spill weigh->spill exposure Personal Exposure weigh->exposure decontaminate Decontaminate Work Area react->decontaminate react->spill react->exposure dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.